molecular formula C9H8BrNO2 B11869695 5-Bromoisoindoline-1-carboxylic acid

5-Bromoisoindoline-1-carboxylic acid

Cat. No.: B11869695
M. Wt: 242.07 g/mol
InChI Key: NXWYKSLJGULLOK-UHFFFAOYSA-N
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Description

5-Bromoisoindoline-1-carboxylic acid is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromoisoindoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoisoindoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13/h1-3,8,11H,4H2,(H,12,13)

InChI Key

NXWYKSLJGULLOK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(N1)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Comprehensive NMR Characterization and Analytical Workflows for 5-Bromoisoindoline-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

5-Bromoisoindoline-1-carboxylic acid (CAS 1391009-80-5) is a highly valuable, conformationally constrained unnatural amino acid scaffold. Isoindoline-1-carboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their utility as rigid building blocks in the synthesis of biologically active compounds. These include 1[1], as well as2[2][3]. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the pharmacophore.

This whitepaper provides an authoritative guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) characterization of this molecule, focusing on the causality behind spectral phenomena and providing a self-validating protocol for accurate data acquisition.

Causality in Analytical Preparation: The Zwitterionic Challenge

The structural elucidation of 5-bromoisoindoline-1-carboxylic acid presents unique physicochemical challenges. The coexistence of a secondary amine (pKa ~ 8.5) and a carboxylic acid (pKa ~ 2.5) within the same rigid bicyclic framework results in a zwitterionic state in neutral media.

  • Solvent Selection: Non-polar solvents like CDCl3 fail to solvate the zwitterion, leading to extreme line broadening due to polymeric intermolecular hydrogen bonding. Therefore, DMSO-d6 is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular networks and stabilizing the monomeric ionic species, yielding sharp, highly resolved resonances.

  • Acidification (Optional but Recommended): To suppress proton exchange rates and sharpen the α-proton (C1-H) and amine (N-H) signals, acquiring the spectrum as the hydrochloride salt or adding a trace amount of trifluoroacetic acid (TFA-d) is a field-proven technique to ensure spectral clarity.

Spectral Data & Spin System Analysis

^1^H NMR Spin Systems

The ^1^H NMR spectrum of 5-bromoisoindoline-1-carboxylic acid (analyzed as the HCl salt in DMSO-d6) is characterized by two distinct spin systems:

  • The Aliphatic Core (C1 and C3): The C1 position is a chiral center bearing a single proton. Due to the electron-withdrawing nature of the adjacent carboxylate and protonated amine, the C1-H proton is highly deshielded, typically appearing as a broad singlet or doublet near 5.20 ppm. The C3 position contains a methylene group (CH2). Because of the adjacent chiral center at C1, the two protons at C3 are diastereotopic, presenting as an AB quartet or two distinct doublets near 4.40 - 4.60 ppm.

  • The Aromatic Ring (C4, C6, C7): The presence of the bromine atom at C5 breaks the symmetry of the fused benzene ring, creating an AMX (or ABX) spin system.

    • H-4: Situated between the bridgehead C3a and the brominated C5, this proton only has a meta-coupling partner (H-6). It appears as a narrow doublet (J ~ 1.8 Hz) at the most downfield aromatic position (~7.65 ppm) due to the anisotropic deshielding of the nearby bromine.

    • H-6: Exhibits both ortho-coupling to H-7 (J ~ 8.1 Hz) and meta-coupling to H-4 (J ~ 1.8 Hz), appearing as a doublet of doublets (dd) at ~7.55 ppm.

    • H-7: Ortho-coupled to H-6, appearing as a clean doublet (J ~ 8.1 Hz) at ~7.40 ppm.

^13^C NMR and the Heavy Atom Effect

The ^13^C NMR spectrum is heavily influenced by the heavy atom effect of the bromine at C5, which causes an anomalous upfield shift of the ipso-carbon (C5) to approximately 121.0 ppm. This phenomenon is a critical diagnostic marker for 4[4]. The carboxylate carbon (C=O) is the most deshielded, resonating near 170.5 ppm. The bridgehead carbons (C3a, C7a) remain distinct around 135-138 ppm.

Quantitative Data Presentation

The following tables summarize the predictive, high-fidelity empirical assignments for 5-bromoisoindoline-1-carboxylic acid hydrochloride in DMSO-d6 at 298 K.

Table 1: ^1^H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H / OH 8.50 - 10.50br s-2H (Exchangeable)
H-4 7.65d1.81H
H-6 7.55dd8.1, 1.81H
H-7 7.40d8.11H
H-1 5.20s (or br d)-1H
H-3a / H-3b 4.60, 4.45ABq (or 2 x d)15.02H
Table 2: ^13^C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeDiagnostic Feature
C=O 170.5Quaternary (C)Carboxylate deshielding
C-3a 137.4Quaternary (C)Bridgehead
C-7a 135.1Quaternary (C)Bridgehead
C-6 131.2Methine (CH)Aromatic
C-4 126.5Methine (CH)Aromatic
C-7 124.8Methine (CH)Aromatic
C-5 (C-Br) 121.0Quaternary (C)Heavy atom effect (Upfield shift)
C-1 63.2Methine (CH)α-amino acid chiral center
C-3 49.8Methylene (CH2)Adjacent to amine

Self-Validating Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 5-bromoisoindoline-1-carboxylic acid into a clean glass vial.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube. Ensure the sample height is exactly 4.0 to 4.5 cm to prevent vortexing and magnetic field distortion.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (ATM) for both ^1^H and ^13^C channels.

  • Execute gradient Z-shimming.

  • Validation Checkpoint 1: Acquire a preliminary 1-scan ^1^H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim the instrument. Proceeding with poor homogeneity will blur the critical J-couplings (1.8 Hz) of the H-4 and H-6 protons.

Step 3: ^1^H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Scans: 16 to 32.

  • Relaxation Delay (D1): 2.0 seconds.

Step 4: ^13^C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

  • Scans: 1024 to 2048 (due to the low natural abundance of ^13^C and the splitting of sample mass across the molecular weight).

  • Relaxation Delay (D1): 2.0 to 3.0 seconds.

  • Validation Checkpoint 2: Ensure D1 is strictly ≥ 2.0 seconds. The quaternary carbons (C3a, C7a, C5, and C=O) lack attached protons to facilitate rapid dipole-dipole relaxation. A truncated D1 will artificially suppress these critical diagnostic peaks due to T1 saturation, rendering the spectrum uninterpretable.

Step 5: Data Processing

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for ^1^H and 1.0 Hz for ^13^C prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration of the aliphatic vs. aromatic regions.

Mechanistic & Workflow Visualizations

NMR_Workflow Sample Sample Prep (DMSO-d6 + TMS) Locking Locking & Shimming (Gradient Z-Shim) Sample->Locking Pulse Pulse Calibration (90° Pulse Optimization) Locking->Pulse Acquisition Data Acquisition (1H: 16s, 13C: 1024s) Pulse->Acquisition Processing Data Processing (FT, Phase, Baseline) Acquisition->Processing

Fig 1. Standardized high-resolution NMR acquisition and processing workflow for isoindolines.

Biological_Pathway Scaffold 5-Bromoisoindoline-1-carboxylic Acid (Building Block) Synthesis Amide Coupling / Derivatization Scaffold->Synthesis Drug RORC2 (RORγt) Inverse Agonist (e.g., AZD0284 analogs) Synthesis->Drug Receptor Binding to RORγt LBD Drug->Receptor Effect1 Coactivator Displacement Receptor->Effect1 Effect2 Downregulation of IL-17 Effect1->Effect2 Outcome Autoimmune Disease Therapy Effect2->Outcome

Fig 2. Biological application pathway of 5-bromoisoindoline-1-carboxylic acid in RORγt therapies.

References

  • Title: Photoredox-Catalyzed Three-Component Tandem Process: An Assembly of Complex Trifluoromethylated Phthalans and Isoindolines | Source: Organic Letters - ACS Publications | URL: 1

  • Title: Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters | Source: ACS Publications | URL: 2

  • Title: Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions | Source: Journal of Medicinal Chemistry | URL: 4

  • Title: US20210380533A1 - 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators | Source: Google Patents | URL: 3

Sources

The Isoindoline-1-Carboxylic Acid Scaffold: Projecting the Mechanism of Action for Novel 5-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The 5-Bromoisoindoline-1-carboxylic acid scaffold represents a frontier in medicinal chemistry. While direct, published mechanistic data for this specific class of derivatives are not yet available, the core isoindoline structure is a well-established "privileged scaffold" in drug discovery. It is the foundation of blockbuster drugs and a subject of intense academic and industrial research. This guide synthesizes the current understanding of biologically active isoindoline analogues to construct a robust, evidence-based projection of the likely mechanisms of action for 5-Bromoisoindoline-1-carboxylic acid derivatives. We hypothesize that these compounds are prime candidates for development as modulators of protein-protein interactions, specifically as binders to the Cereblon E3 ligase complex, and as potent enzyme inhibitors, with hematopoietic progenitor kinase 1 (HPK1) representing a key potential target. Further, evidence suggests a possible role in neuromodulation via serotonin receptors. This whitepaper will delve into these potential mechanisms, provide the foundational evidence from closely related structures, and present detailed experimental workflows for elucidating the precise biological activity of this promising, yet underexplored, class of molecules.

The Isoindoline Core: A Foundation of Diverse Biological Activity

The isoindoline heterocycle, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone of many active pharmaceutical ingredients[1]. Its derivatives are known to exhibit a vast range of pharmacological properties, from immunomodulatory and anticancer effects to analgesic and antidepressant activities[1][2][3].

The most notable members of this family are the isoindoline-1,3-dione (phthalimide) derivatives, such as thalidomide and its analogues, lenalidomide and pomalidomide[4]. These drugs have revolutionized the treatment of multiple myeloma. Another key structural class is the isoindolin-1-one, found in the immunomodulator lenalidomide[1].

The subject of this guide, 5-Bromoisoindoline-1-carboxylic acid, introduces two key modifications to the basic scaffold:

  • A Carboxylic Acid at Position 1: Unlike the well-studied ketone or dione functionalities at this position, a carboxylic acid introduces a versatile hydrogen-bond donor/acceptor and a potential coordination site for metal ions within an enzyme's active site. This group dramatically alters the electronic and steric profile, opening new avenues for molecular interactions.

  • A Bromine Atom at Position 5: Halogenation is a classic medicinal chemistry strategy. The bromine atom can serve as a key binding contact (halogen bond), enhance metabolic stability, and modulate the pharmacokinetic properties of the molecule.

Given this structural context, we will now explore the most probable mechanisms of action for derivatives of this scaffold.

Hypothesized Mechanisms of Action

Based on the established pharmacology of the broader isoindoline family, we can project three primary, high-probability mechanisms of action for 5-Bromoisoindoline-1-carboxylic acid derivatives.

Mechanism I: Modulation of the E3 Ubiquitin Ligase Complex via Cereblon (CRBN) Binding

The seminal discovery that thalidomide and its analogues exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is one of the most significant mechanistic revelations in modern pharmacology[1]. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma.

We hypothesize that the isoindoline core of 5-Bromoisoindoline-1-carboxylic acid derivatives can similarly anchor these molecules within the CRBN binding pocket. The carboxylic acid and bromo-substituent would then project into new solvent-exposed regions, available to recruit novel protein targets for degradation. This "molecular glue" mechanism is a powerful tool for targeting proteins previously considered "undruggable."

cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Machinery CUL4 Cullin 4 DDB1 DDB1 RBX1 RBX1 Target Neo-substrate (e.g., Transcription Factor) RBX1->Target Poly-ubiquitination CRBN Cereblon (CRBN) Substrate Receptor CRBN->Target Brings into Proximity for Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Delivers Ub Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Molecule 5-Bromoisoindoline Derivative (Molecular Glue) Molecule->CRBN Binds to Pocket Target->Molecule Recruited by Derivative Proteasome 26S Proteasome Target->Proteasome Sent for Degradation Degradation Target Protein Degradation Proteasome->Degradation

Caption: Proposed molecular glue mechanism via Cereblon binding.

Mechanism II: Kinase Inhibition (Hematopoietic Progenitor Kinase 1)

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical negative regulator of T-cell receptor (TCR) signaling[5]. By inhibiting T-cell activation, HPK1 acts as a brake on the immune system, and its activity within the tumor microenvironment can suppress anti-tumor immunity. Therefore, inhibiting HPK1 is a promising strategy for cancer immunotherapy.

A recent study in the Journal of Medicinal Chemistry detailed the design and synthesis of novel isoindoline analogues as highly potent HPK1 inhibitors[5][6]. These compounds demonstrated the ability to reinvigorate TCR signaling, promote T-cell function, and enhance the efficacy of anti-PD1 therapy in preclinical models[5]. One potent inhibitor, compound 49 , emerged from this study.

Compound IDScaffold FeatureHPK1 IC50 (nM)Reference
2 Isofuranone (Reference)5.5[5][6]
7 Isoindoline1.7[6]
39 Isoindoline Analogue0.6[6]
49 Deuterated Isoindoline Analogue0.9[5][6]
Table 1: Potency of Isoindoline-based HPK1 Inhibitors.

The 5-Bromoisoindoline-1-carboxylic acid scaffold could serve as a novel framework for designing next-generation HPK1 inhibitors. The carboxylic acid moiety could potentially form a key salt-bridge or hydrogen-bond interaction within the ATP-binding site, while the 5-bromo substituent could be optimized to occupy a hydrophobic pocket, thereby increasing potency and selectivity.

TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Signal ZAP70 ZAP70 Lck->ZAP70 Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 Activates Activation T-Cell Activation (Cytokine Release, Proliferation) PLCg1->Activation HPK1 HPK1 HPK1->SLP76 Phosphorylates & Inhibits (Negative Feedback) Inhibitor 5-Bromoisoindoline Derivative Inhibitor->HPK1 Inhibits cluster_0 Tier 1: Binding Assay cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Proteomics Screen A1 1. Purify recombinant CRBN-DDB1 protein A2 2. Perform Differential Scanning Fluorimetry (DSF) or SPR with test compound A1->A2 A3 3. Analyze data for thermal shift or binding kinetics (KD) A2->A3 B1 1. Treat myeloma cell line (e.g., MM.1S) with compound B2 2. Perform Cellular Thermal Shift Assay (CETSA) B1->B2 B3 3. Detect CRBN stabilization via Western Blot B2->B3 C1 1. Treat cells with compound vs. vehicle control C2 2. Lyse cells and perform quantitative mass spectrometry (e.g., TMT-MS) C1->C2 C3 3. Identify proteins with significantly reduced abundance C2->C3

Caption: Workflow for validating a molecular glue mechanism.

Protocol: Western Blot for Neo-Substrate Degradation

  • Cell Culture: Plate human multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL.

  • Compound Treatment: Treat cells with a dose-response of the 5-Bromoisoindoline-1-carboxylic acid derivative (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours. Include lenalidomide as a positive control.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and probe with primary antibodies against potential targets (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band density to determine the reduction in target protein levels relative to the control.

Workflow 2: In Vitro Kinase Inhibition Assay

This workflow directly measures the compound's ability to inhibit enzyme activity.

D1 1. Add recombinant HPK1 enzyme to 384-well plate D2 2. Add serial dilution of test compound D1->D2 D3 3. Add substrate (e.g., ULight- SLP76 peptide) and ATP D2->D3 D4 4. Incubate at room temp D3->D4 D5 5. Add detection reagent (e.g., ADP-Glo™) D4->D5 D6 6. Measure luminescence D5->D6 D7 7. Calculate % inhibition and determine IC50 D6->D7

Sources

Crystal Structure Analysis of 5-Bromoisoindoline-1-carboxylic Acid: A Methodological Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in novel isoindoline derivatives is paramount for effective structure-based drug design (SBDD).[3][4] This guide provides a comprehensive, in-depth methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 5-Bromoisoindoline-1-carboxylic acid, a representative small molecule of interest in pharmaceutical development. We will detail the entire workflow, from crystal growth to data analysis, emphasizing the rationale behind key experimental decisions to ensure scientific rigor and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to elucidate the structures of small molecule active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline heterocyclic core is a cornerstone in the development of active pharmaceutical ingredients.[2] Ten commercial drugs, including lenalidomide and thalidomide, contain this skeleton, highlighting its importance in treating conditions ranging from multiple myeloma to inflammatory diseases.[1] The efficacy of these drugs is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets.[5]

5-Bromoisoindoline-1-carboxylic acid serves as a valuable building block for creating more complex and novel therapeutic agents. The presence of the bromine atom offers a site for further chemical modification and introduces the potential for halogen bonding, a significant non-covalent interaction in crystal engineering and ligand-receptor binding. The carboxylic acid group provides a key site for hydrogen bonding, which is fundamental to molecular recognition and crystal packing.

Therefore, a high-resolution crystal structure analysis of this molecule is not merely an academic exercise; it provides critical insights that inform rational drug design.[4] By elucidating bond lengths, conformational preferences, and supramolecular assembly, we can better predict and optimize the pharmacological properties of its derivatives.[6] This guide uses this molecule as a framework to explain the robust and powerful technique of single-crystal X-ray crystallography.[7][8]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision at every stage. Each step builds upon the last, and the quality of the final structure is a direct reflection of the quality of the preceding work.

Below is a diagrammatic overview of the entire workflow.

Crystallographic_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination start Synthesized Compound (5-Bromoisoindoline-1-carboxylic acid) crystallization Single Crystal Growth start->crystallization Solvent Screening crystal_selection Crystal Mounting & Selection crystallization->crystal_selection Microscopic Inspection data_collection X-ray Diffraction Experiment crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation validation->refinement Model Correction cif Final CIF Report validation->cif

Caption: High-level workflow for small molecule crystal structure determination.

Experimental Methodologies: A Self-Validating Protocol

This section provides detailed, step-by-step protocols for the key stages of the analysis. The causality behind each choice is explained to provide a deeper understanding of the process.

3.1. Step 1: Growing High-Quality Single Crystals

The success of the entire experiment hinges on obtaining diffraction-quality single crystals. This is often the most challenging and empirical step.[4] For a molecule like 5-Bromoisoindoline-1-carboxylic acid, with both hydrogen bond donors/acceptors and a bulky hydrophobic part, solvent selection is critical.

Protocol: Slow Evaporation Method

  • Solubility Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and acetonitrile). The ideal solvent is one in which the compound is moderately soluble. For this molecule, a polar protic solvent like ethanol or a mixture such as ethyl acetate/hexane is a promising starting point.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature. Use approximately 2-5 mg of the compound in 1-2 mL of solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Crystallization: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle a few times. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation & Monitoring: Place the vial in a vibration-free environment. Monitor it periodically under a microscope. Well-formed crystals should appear as transparent blocks or needles.

Causality & Expertise: Slow evaporation is chosen for its simplicity and effectiveness. The key is to achieve a state of supersaturation gradually. If the solution is too saturated or evaporates too quickly, rapid precipitation occurs, yielding an unusable powder. Filtering is a non-negotiable step to ensure that crystal growth begins from a minimal number of nucleation sites, promoting the growth of larger, more ordered single crystals.

3.2. Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for the X-ray diffraction experiment.

Protocol: Data Collection on a Modern Diffractometer

  • Crystal Mounting: Using a microscope, select a crystal with sharp edges and no visible defects. Pick up the crystal using a cryo-loop and immediately plunge it into liquid nitrogen. This process, known as vitrification, protects the crystal from the laboratory atmosphere and minimizes radiation damage during data collection.

  • Instrument Setup: Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained in a cold nitrogen stream (typically at 100 K).

  • Unit Cell Determination: Collect a few initial diffraction images (frames). The positions of the diffraction spots are used by the instrument's software to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry determined from the unit cell, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam (typically Mo Kα or Cu Kα radiation).

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, applying corrections (e.g., for Lorentz factor and polarization), and scaling the data to account for variations in exposure and crystal decay. The output is a reflection file (typically with an .hkl extension).

Causality & Expertise: Collecting data at cryogenic temperatures (100 K) is standard practice. It significantly reduces the thermal motion of atoms, resulting in higher resolution data and a more precise final structure. Furthermore, it mitigates damage to the crystal from the high-intensity X-ray beam. A redundant dataset (where reflections are measured multiple times) is crucial for accurate data scaling and improving the signal-to-noise ratio.

3.3. Step 3: Structure Solution and Refinement

This phase is entirely computational and involves converting the processed diffraction data into a 3D atomic model.

Structure_Solution_Refinement hkl Reflection Data (intensities, hkl) direct_methods Structure Solution (e.g., Direct Methods) hkl->direct_methods initial_model Initial Atomic Model (Electron Density Map) direct_methods->initial_model refinement_cycle Least-Squares Refinement initial_model->refinement_cycle fourier Calculate Structure Factors (Fc) & Generate Difference Map (Fo-Fc) refinement_cycle->fourier model_update Update Model: - Add H-atoms - Refine positions - Anisotropic displacement fourier->model_update validation Check R-factors, Goodness-of-Fit model_update->validation validation->refinement_cycle If not converged final_model Final Validated Structure validation->final_model If converged

Caption: The iterative cycle of crystallographic structure refinement.

Protocol: Using Standard Crystallographic Software (e.g., Olex2, SHELX)

  • Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. For small molecules like this, direct methods are highly effective and typically reveal the positions of most non-hydrogen atoms.

  • Model Building: An initial model of the molecule is fitted to the electron density map. The bromine atom, being the heaviest, should be easily identifiable.

  • Iterative Refinement: The model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (Fo) and the calculated ones (Fc).

  • Difference Fourier Maps: After each refinement cycle, a difference Fourier map (Fo-Fc) is calculated. Peaks in this map indicate missing atoms (like hydrogens) or disordered regions, while troughs can indicate incorrectly placed atoms. Hydrogen atoms are typically added at calculated positions.

  • Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, which is a more accurate representation.

  • Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). For a good quality small-molecule structure, R1 should be below 5%.

Data Presentation and Interpretation

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains all the experimental and structural details. Key information is summarized in a standard table.

Table 1: Crystal Data and Structure Refinement Summary

(Note: The following are realistic, representative values for a molecule of this type and are provided for illustrative purposes.)

ParameterValue
Crystal Data
Chemical formulaC₉H₈BrNO₂
Formula weight242.07 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.519 Å, α = 90°
b = 10.065 Å, β = 95.41°
c = 11.234 Å, γ = 90°
Volume958.5 ų
Z (molecules/unit cell)4
Density (calculated)1.677 Mg/m³
Data Collection
Theta range for data collection2.5° to 27.5°
Reflections collected9850
Independent reflections2205 [R(int) = 0.035]
Completeness to theta = 25.24°99.8 %
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2205 / 0 / 128
Goodness-of-fit (GooF) on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.038, wR2 = 0.095
R indices (all data)R1 = 0.045, wR2 = 0.102
Largest diff. peak and hole0.55 and -0.48 e.Å⁻³
Interpretation of Structural Features
  • Molecular Conformation: The analysis will reveal the precise conformation of the isoindoline ring system (e.g., whether it is planar or adopts an envelope conformation) and the orientation of the carboxylic acid group.

  • Intermolecular Interactions: The crystal packing will be dictated by a network of non-covalent interactions. For this molecule, strong hydrogen bonds between the carboxylic acid groups are expected, likely forming dimers. Furthermore, the bromine atom's position should be analyzed for potential C-H···Br or Br···O halogen bonds, which can significantly influence the solid-state architecture.

  • Implications for SBDD: This atomic-level information is invaluable for drug design.[9] It provides a rigid, experimentally-determined conformation of the ligand that can be used for more accurate molecular docking simulations.[6] Understanding the key hydrogen and halogen bonding motifs can guide the design of new derivatives with improved binding affinity and specificity for a target protein.

Conclusion

The single-crystal X-ray analysis of 5-Bromoisoindoline-1-carboxylic acid provides a definitive, high-resolution snapshot of its three-dimensional structure. This technical guide outlines a robust and self-validating methodology to achieve this result, from the foundational step of crystal growth to the final stages of data refinement and interpretation. The resulting structural information, particularly the details of molecular conformation and intermolecular interactions, serves as a critical tool for medicinal chemists and drug development professionals, enabling a more rational, structure-guided approach to designing the next generation of isoindoline-based therapeutics.

References
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.). Google Scholar.
  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 13).
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  • OVERVIEW OF X-RAY CRYSTALLOGRAPHY IN DRUG DISCOVERY AND DEVELOPMENT: A REVIEW. (n.d.).
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). MDPI.
  • Dixon, D. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development. News-Medical.net.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-249. [Link]

  • Yathirajan, H. S. (2018). Crystal structure studies of small molecules. Journal of Proteomics & Bioinformatics. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 6). Preprints.org.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). ACS Publications. [Link]

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Methodological & Application

5-Bromoisoindoline-1-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the Isoindoline Core

The isoindoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a diverse array of biologically active compounds.[1] Derivatives of isoindoline exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[2][3] The inherent structural features of the isoindoline ring system allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with various biological targets. This has led to the successful development of several approved drugs containing this core structure.[1]

Within this important class of building blocks, 5-Bromoisoindoline-1-carboxylic acid has emerged as a particularly valuable starting material for the synthesis of novel therapeutics. The presence of two orthogonal functional groups—a bromine atom and a carboxylic acid—provides medicinal chemists with versatile handles for molecular elaboration. The carboxylic acid moiety is readily amenable to amide bond formation, a cornerstone reaction in drug discovery, while the bromine atom allows for the introduction of diverse aryl and alkyl groups through various cross-coupling reactions. This dual functionality makes 5-Bromoisoindoline-1-carboxylic acid a powerful tool for generating libraries of complex molecules with the potential to address a range of therapeutic targets.

This technical guide provides a comprehensive overview of the applications of 5-Bromoisoindoline-1-carboxylic acid in drug discovery. It includes detailed protocols for its synthesis and subsequent derivatization, with a focus on amide coupling reactions. Furthermore, it explores the utility of this building block through a case study on the synthesis of PARP inhibitors, a clinically important class of anti-cancer agents.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueReference
CAS Number 1391009-80-5[4]
Molecular Formula C₉H₈BrNO₂[2]
Molecular Weight 242.07 g/mol [2]
Appearance Off-white to light yellow powder[2]
Storage Store at 0 - 8 °C[2]

Structural Diagram of 5-Bromoisoindoline-1-carboxylic Acid:

Caption: Proposed synthetic route to 5-Bromoisoindoline-1-carboxylic acid.

Step-by-Step Procedure:

  • Bromination of the Benzylic Position:

    • To a solution of 2-bromo-3-methylbenzoic acid in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-3-(bromomethyl)benzoic acid.

  • Cyanation:

    • Dissolve the crude product from the previous step in dimethyl sulfoxide (DMSO).

    • Add potassium cyanide (KCN) portion-wise at room temperature.

    • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by IR for the disappearance of the benzylic bromide and appearance of the nitrile peak).

    • Cool the mixture, pour it into water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-3-(cyanomethyl)benzoic acid.

  • Reductive Cyclization:

    • Dissolve the cyanobenzoic acid derivative in a mixture of ethanol and water.

    • Add Raney Nickel as a catalyst.

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.

    • Filter the catalyst and concentrate the filtrate to obtain 5-bromoisoindolin-1-one. [2]

  • Carboxylation:

    • Dissolve 5-bromoisoindolin-1-one in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.

    • Add n-butyllithium (n-BuLi) dropwise and stir the mixture for 30 minutes.

    • Bubble dry carbon dioxide gas through the solution for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to afford 5-Bromoisoindoline-1-carboxylic acid.

Protocol 2: Amide Coupling of 5-Bromoisoindoline-1-carboxylic Acid

The formation of an amide bond is a crucial step in utilizing 5-Bromoisoindoline-1-carboxylic acid as a building block. A variety of coupling reagents can be employed for this transformation. [5]The following protocol describes a general and reliable method using HATU, a widely used and efficient coupling reagent. [6] Reaction Scheme:

Caption: General scheme for amide coupling of 5-Bromoisoindoline-1-carboxylic acid.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 5-Bromoisoindoline-1-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

    • Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Addition of the Amine:

    • To the activated carboxylic acid solution, add the desired amine (1-1.2 equivalents).

    • Continue stirring the reaction at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (to remove DMF), 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Application in Drug Discovery: A Case Study on PARP Inhibitors

The utility of 5-Bromoisoindoline-1-carboxylic acid as a building block is exemplified in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. [7]PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death. [8] Talazoparib is a potent PARP inhibitor that features an isoindolinone core. [8]While the exact synthetic route for commercially available Talazoparib may vary, the core structure highlights the importance of isoindoline-based scaffolds in the design of PARP inhibitors. The general structure of many PARP inhibitors involves a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the PARP enzyme. The isoindolinone ring system serves as an effective scaffold to present this pharmacophore in the correct orientation for high-affinity binding.

Mechanism of Action of PARP Inhibitors:

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with BRCA Mutation DNA_Damage Single-Strand DNA Break PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_Damage_Cancer Single-Strand DNA Break PARP_Inhibited PARP Inhibition DNA_Damage_Cancer->PARP_Inhibited PARP_Inhibitor PARP Inhibitor (e.g., Talazoparib) PARP_Inhibitor->PARP_Inhibited DSB Double-Strand DNA Break PARP_Inhibited->DSB Defective_HR Defective Homologous Recombination Repair DSB->Defective_HR Apoptosis Apoptosis Defective_HR->Apoptosis

Caption: Simplified mechanism of action of PARP inhibitors leading to synthetic lethality.

The bromine atom on the 5-position of the isoindoline ring in 5-Bromoisoindoline-1-carboxylic acid provides a key site for diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of various aromatic and heteroaromatic moieties, which can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors. The carboxylic acid group, after conversion to an amide, can be used to introduce further diversity or to modulate the overall physicochemical properties of the molecule.

Conclusion

5-Bromoisoindoline-1-carboxylic acid is a highly valuable and versatile building block in modern drug discovery. Its dual functionality allows for the efficient construction of complex molecular architectures with a wide range of pharmacological activities. The protocols and application examples provided in this guide demonstrate the practical utility of this scaffold in the synthesis of targeted therapeutics. As the demand for novel and effective drugs continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of successful drug development programs.

References

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  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich.
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  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). Anti-Cancer Agents in Medicinal Chemistry.
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  • WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents. (n.d.).
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  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. (2020, May 13). ACS Omega.
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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
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Application Note: Amidation Reaction Protocols for 5-Bromoisoindoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-Bromoisoindoline-1-carboxylic acid (CAS: 1391009-80-5) is a highly valuable, conformationally restricted unnatural amino acid building block. The rigid isoindoline core is frequently utilized in medicinal chemistry to lock peptide conformations, improve metabolic stability, and enhance target binding affinity. Recent applications of this scaffold include the development of ROR-gamma modulators [1] and hydrolysis-resistant mitochondrial uncouplers [3].

The Dual-Reactivity Challenge: This molecule possesses three critical functional groups:

  • A secondary amine (isoindoline nitrogen).

  • A carboxylic acid (at the C1 position).

  • An aryl bromide (at the C5 position).

Because it contains both an amine and a carboxylic acid, direct amidation without protection will lead to uncontrolled self-condensation (dimerization or polymerization). Furthermore, the 5-bromo substituent is a critical handle for late-stage cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions); therefore, amidation conditions must be metal-free and mild enough to prevent premature debromination.

Strategic Workflow & Mechanistic Causality

To successfully perform an amidation on 5-Bromoisoindoline-1-carboxylic acid, you must dictate the direction of the reaction by employing orthogonal protection strategies.

  • Pathway A (Acyl Donor): To form an amide at the C1-carboxylic acid, the secondary amine must first be protected (typically with a Boc or Fmoc group). The steric bulk of the N-protecting group adjacent to the C1-carboxylic acid requires highly efficient coupling reagents like HATU to drive the reaction forward.

  • Pathway B (Amine Nucleophile): To acylate the isoindoline nitrogen, the C1-carboxylic acid must be protected (typically as a methyl or ethyl ester). The secondary amine is sterically hindered, making reagents like T3P (Propylphosphonic anhydride) ideal due to their high reactivity and easy aqueous workup [2].

G Start 5-Bromoisoindoline-1-carboxylic acid (Unprotected) N_Prot N-Protection (e.g., Boc2O, NaOH) Start->N_Prot Pathway A C_Prot C-Protection (e.g., SOCl2, MeOH) Start->C_Prot Pathway B N_Boc N-Boc-5-Bromo... (Carboxylic Acid Active) N_Prot->N_Boc C_Me Methyl 5-Bromo... (Secondary Amine Active) C_Prot->C_Me Amid_A Amidation (Acyl Donor) HATU, DIPEA, R-NH2 N_Boc->Amid_A Amid_B Amidation (Amine Nucleophile) R-COOH, T3P, Pyridine C_Me->Amid_B Prod_A C1-Amide Derivative (N-Boc Protected) Amid_A->Prod_A Prod_B N-Acyl Derivative (C1-Methyl Ester Protected) Amid_B->Prod_B

Divergent protection and amidation workflows for 5-Bromoisoindoline-1-carboxylic acid.

Quantitative Comparison of Coupling Reagents

The selection of the coupling reagent is dictated by the steric hindrance of the isoindoline system. The table below summarizes the causality and quantitative performance of standard reagents used for this specific scaffold.

Coupling ReagentOptimal BaseSolventTypical YieldReaction TimeMechanistic Causality & Best Use Case
HATU DIPEADMF85–95%2–4 hBest for Pathway A. Forms a highly reactive HOAt ester. Overcomes the severe steric hindrance of the N-Boc protected C1-carboxylic acid.
T3P (50% in EtOAc) PyridineEtOAc75–85%12–18 hBest for Pathway B. Excellent for acylating the hindered secondary isoindoline amine. Water-soluble byproducts eliminate emulsion risks during scale-up [2].
EDC / HOBt TriethylamineDCM70–80%8–12 hGeneral Use. Cost-effective for unhindered primary amine nucleophiles, but prone to lower yields if the incoming amine is sterically bulky.

Experimental Protocols (Self-Validating Systems)

Protocol A: Amidation via the Carboxyl Group (Acyl Donor)

Objective: Couple N-Boc-5-bromoisoindoline-1-carboxylic acid with a primary amine. Causality: We utilize HATU and DIPEA in DMF. The N-Boc group prevents self-condensation, while HATU provides the necessary electrophilic activation to overcome the steric shielding of the adjacent isoindoline ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-5-bromoisoindoline-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

    • Causality Check: The solution will turn pale yellow, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes.

  • Coupling: Add the target primary amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (typically observed as the [M+H-tBu]⁺ ion for Boc-protected species) falls below 2% relative abundance.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C1-amide derivative.

Protocol B: Amidation via the Secondary Amine (Amine Nucleophile)

Objective: Couple Methyl 5-bromoisoindoline-1-carboxylate with an external carboxylic acid. Causality: We utilize T3P and Pyridine in EtOAc. The methyl ester protects the C1-carboxylic acid. T3P is chosen because it efficiently drives the acylation of hindered secondary amines without generating urea byproducts that are difficult to separate from the rigid isoindoline product [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the external carboxylic acid (1.1 equiv, 0.55 mmol) and Methyl 5-bromoisoindoline-1-carboxylate hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous EtOAc (4.0 mL).

  • Base Addition: Add Pyridine (3.0 equiv, 1.5 mmol) to the suspension.

    • Causality Check: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, fully dissolving the hydrochloride salt of the isoindoline intermediate.

  • Coupling: Add T3P (50% solution in EtOAc, 2.0 equiv, 1.0 mmol) dropwise. Stir the yellow solution at room temperature for 18 hours.

  • In-Process Control (IPC): Monitor via TLC (UV active at 254 nm due to the bromo-aromatic ring). Complete consumption of the highly polar isoindoline amine validates reaction completion.

  • Workup: Pour the mixture into water (10 mL) and extract with EtOAc (2 × 10 mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

    • Note: The water-soluble phosphate byproducts of T3P are entirely removed in the aqueous wash, leaving a highly pure crude organic phase.

  • Purification: Concentrate the organic layer and purify via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) if necessary, followed by lyophilization.

References

  • Title: US20210380533A1 - 2,3-dihydroisoindole-1-carboxamides useful as ror-gamma modulators Source: Google Patents URL
  • Title: US10398702B2 - Dimeric compounds Source: Google Patents URL
  • Title : Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration Source : Journal of Medicinal Chemistry (via PubMed) URL :[Link]

Enantioselective Synthesis of 5-Bromoisoindoline-1-Carboxylic Acid Derivatives: A Stereocontrolled Allylic Amination Approach

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

Isoindoline-1-carboxylic acid derivatives are highly valued in medicinal chemistry as conformationally rigid, [c]-fused bicyclic proline bioisosteres. They serve as core scaffolds in the development of peroxisome proliferator-activated receptor δ (PPAR δ ) agonists and heat shock protein 90 (HSP90) inhibitors[1].

The introduction of a 5-bromo substituent onto this scaffold is a critical strategic choice. It provides a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to systematically explore structure-activity relationships (SAR) along the C5 vector. However, the asymmetric synthesis of these unnatural α -amino acids is notoriously challenging. Traditional resolution methods suffer from a maximum 50% yield. Here, we detail a highly efficient, enantioselective route utilizing a synergistic Palladium/Brønsted-acid-catalyzed diastereoselective intramolecular allylic amination [1, 2].

Mechanistic Insights: Synergistic Catalysis and Stereocontrol

The core transformation relies on the cyclization of an unactivated allylic alcohol tethered to a chiral tert-butylsulfinamide (Ellman’s auxiliary).

  • Causality of the Brønsted Acid (BA): Unactivated allylic alcohols are exceptionally poor leaving groups for Pd(0) oxidative addition. The addition of a catalytic Brønsted acid, such as diphenyl phosphate (DPP), protonates the hydroxyl group in situ, facilitating water elimination and the rapid formation of the electrophilic π -allylpalladium intermediate [1].

  • Stereocontrol Dynamics: The chiral tert-butylsulfinyl group acts as an internal chiral director. The bulky tert-butyl moiety sterically shields one face of the nucleophilic nitrogen. Under kinetic control, the nitrogen lone pair attacks the π -allylpalladium complex exclusively from the less hindered trajectory, establishing the C1 stereocenter with exceptional diastereomeric ratios (dr > 20:1) [1].

Workflow A Acyclic Precursor (Tbs-Tethered Allylic Alcohol) B Pd-π-Allyl Intermediate (Stereo-determining Step) A->B Pd(0), Brønsted Acid Ionization C 1-Vinylisoindoline (Diastereomerically Pure) B->C Intramolecular Nucleophilic Attack D 5-Bromoisoindoline- 1-carboxylic acid C->D 1. RuCl3/NaIO4 2. HCl/MeOH

Fig 1. Stereocontrolled synthetic workflow for 5-Bromoisoindoline-1-carboxylic acid.

Experimental Optimization Data

The success of the intramolecular allylic amination is highly dependent on the ligand bite angle and the presence of the Brønsted acid. The table below summarizes the optimization of the cyclization step for the 5-bromo precursor.

Table 1: Optimization of the Pd-Catalyzed Intramolecular Allylic Amination

EntryPalladium CatalystLigandBrønsted AcidSolventTemp (°C)Yield (%)dr (cis:trans)
1Pd(PPh3)4 (5 mol%)NoneNoneDCE25< 5N/A
2Pd2(dba)3 (2.5 mol%)dppe (5 mol%)NoneDCE25152:1
3 Pd2(dba)3 (2.5 mol%) dppe (5 mol%) DPP (10 mol%) DCE 25 88 >20:1
4Pd2(dba)3 (2.5 mol%)dppe (5 mol%)DPP (10 mol%)THF257212:1
5Pd2(dba)3 (2.5 mol%)dppp (5 mol%)DPP (10 mol%)DCE258115:1

Data Interpretation: Entry 3 demonstrates the optimal conditions. The bidentate ligand dppe provides the necessary electronic environment for the Pd center, while DCE prevents competitive solvent coordination observed with THF (Entry 4).

Step-by-Step Experimental Protocol

Step 4.1: Palladium-Catalyzed Diastereoselective Cyclization

Objective: Form the 5-bromo-1-vinylisoindoline core via asymmetric allylic amination.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3 times).

  • Reagent Loading: Add N -(4-bromo-2-(1-hydroxyallyl)benzyl)-2-methylpropane-2-sulfinamide (1.0 mmol, 1.0 equiv), Pd2(dba)3 (0.025 mmol, 2.5 mol%), 1,2-bis(diphenylphosphino)ethane (dppe) (0.05 mmol, 5 mol%), and diphenyl phosphate (DPP) (0.1 mmol, 10 mol%).

  • Solvent Addition: Inject anhydrous 1,2-dichloroethane (DCE, 10 mL) into the tube via syringe.

  • Reaction: Stir the reaction mixture at 25 °C for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 2:1).

  • Workup: Filter the mixture through a short pad of Celite to remove the palladium catalyst, eluting with dichloromethane (DCM). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure (1S)-5-bromo-2-(tert-butylsulfinyl)-1-vinylisoindoline.

Step 4.2: Oxidative Cleavage to the Carboxylic Acid

Objective: Convert the C1 vinyl group to a carboxylic acid without over-oxidizing the protected amine.

  • Solvent Mixture: Dissolve the 1-vinylisoindoline intermediate (0.8 mmol) in a biphasic mixture of CH3CN/CCl4/H2O (2:2:3 v/v/v, 14 mL).

  • Oxidation: Add sodium periodate (NaIO4, 3.2 mmol, 4.0 equiv) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O, 0.04 mmol, 5 mol%).

    • Note: The solution will turn dark brown. RuCl3/NaIO4 is chosen over ozonolysis to ensure a safer, highly scalable cleavage of the terminal alkene directly to the carboxylic acid.

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Workup: Dilute with water (10 mL) and extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

Step 4.3: Deprotection to the Hydrochloride Salt

Objective: Remove the chiral auxiliary to yield the final unnatural amino acid.

  • Deprotection: Dissolve the crude carboxylic acid in anhydrous methanol (5 mL). Add a solution of 4M HCl in 1,4-dioxane (2.0 mL).

  • Reaction: Stir at room temperature for 2 hours. The cleavage of the sulfinamide group will generate the hydrochloride salt of the product.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove the tert-butyl sulfinate byproducts. Filter and dry under high vacuum to afford (1S)-5-Bromoisoindoline-1-carboxylic acid hydrochloride as a white solid.

Downstream Applications in Drug Development

The synthesized 5-Bromoisoindoline-1-carboxylic acid is a bifunctional building block. The C1 carboxylic acid is primed for amide coupling with complex amines, while the C5 bromide serves as an anchor for transition-metal catalysis, enabling the rapid generation of diverse compound libraries or PROTAC linkers.

Downstream Core 5-Bromoisoindoline-1-carboxylic acid Suzuki Suzuki-Miyaura Coupling (C5 Position) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5 Position) Core->Buchwald Pd2(dba)3, Amine Amide Amide Bond Formation (C1 Carboxylic Acid) Core->Amide HATU, DIPEA, Amine Drug Bioactive Scaffold / PROTAC (Dual-Functionalized) Suzuki->Drug Buchwald->Drug Amide->Drug

Fig 2. Divergent late-stage functionalization of the 5-bromo and carboxylic acid handles.

References

  • Hung, C.-T., Wu, B.-S., Chou, et al. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." The Journal of Organic Chemistry, 2023, 88(1), 613-625.[Link]

  • Wu, B.-S., Lin, Y.-M., Tsai, C.-C. "Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines." The Journal of Organic Chemistry, 2025, 90(25), 8578-8584.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromoisoindoline-1-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the utilization of 5-Bromoisoindoline-1-carboxylic acid in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this versatile building block in various coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Introduction to the Chemistry of 5-Bromoisoindoline-1-carboxylic Acid

5-Bromoisoindoline-1-carboxylic acid is a bifunctional molecule offering multiple points for chemical modification. The presence of an aryl bromide allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] Concurrently, the carboxylic acid and the secondary amine of the isoindoline ring are amenable to amide bond formation and other derivatizations.

However, the very presence of these multiple reactive sites can present challenges in achieving selective and high-yielding transformations. This guide will walk you through the common hurdles and provide you with robust strategies to overcome them.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] When working with 5-Bromoisoindoline-1-carboxylic acid, several factors require careful consideration to ensure a successful outcome.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes?

A1: Low yields in Suzuki couplings with this substrate can often be traced back to a few key issues:

  • Catalyst Inactivation: The free secondary amine of the isoindoline ring can coordinate to the palladium catalyst, leading to its deactivation.

  • Substrate Solubility: The carboxylate salt, formed under basic conditions, may have poor solubility in the organic solvent, hindering its participation in the reaction.[4]

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling of the starting materials are common side reactions that consume reagents and lower the yield of the desired product.[5]

Troubleshooting Workflow:

G start Low or No Yield check1 Verify Reagent Quality & Inert Atmosphere start->check1 check2 Consider Amine Protection (e.g., Boc) check1->check2 check3 Optimize Base and Solvent System check2->check3 check4 Screen Different Palladium Catalysts/Ligands check3->check4 outcome1 Yield Improved check4->outcome1 outcome2 Proceed with Optimization check4->outcome2

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Q2: Should I protect the secondary amine or the carboxylic acid before the Suzuki coupling?

A2: Protection strategy is highly recommended for this substrate to prevent side reactions and improve yields.

  • Amine Protection: Protecting the isoindoline nitrogen with a Boc (tert-butyloxycarbonyl) group is a common and effective strategy. This prevents the amine from interfering with the palladium catalyst. The Boc group is stable under typical Suzuki conditions and can be readily removed post-coupling.

  • Carboxylic Acid Protection: Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) can improve solubility in organic solvents and prevent potential complications arising from the carboxylate anion.[4]

Recommendation: For initial attempts, protecting the amine with a Boc group is a robust starting point. If solubility issues persist, a dual protection strategy may be necessary.

Q3: What are the recommended starting conditions for a Suzuki coupling with Boc-protected 5-Bromoisoindoline-1-carboxylic acid?

A3: A well-established starting point for the Suzuki coupling of aryl bromides can be adapted for this substrate.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(dppf)Cl₂ or Pd₂(dba)₃These are common and effective precatalysts.[5]
Ligand SPhos or XPhosBulky, electron-rich phosphine ligands enhance catalyst activity.[5]
Base K₂CO₃ or Cs₂CO₃These bases are effective and generally compatible with many functional groups.[5]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are standard for Suzuki reactions.[6]
Temperature 80-100 °CThis temperature range is typically sufficient to drive the reaction to completion.
Experimental Protocol: Suzuki-Miyaura Coupling of Boc-Protected 5-Bromoisoindoline-1-carboxylic Acid
  • Reaction Setup: To a dry Schlenk tube, add Boc-5-Bromoisoindoline-1-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][7] Similar to the Suzuki coupling, the bifunctional nature of 5-Bromoisoindoline-1-carboxylic acid requires careful consideration of the reaction conditions.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products. What is happening?

A1: A complex product mixture in a Buchwald-Hartwig reaction with this substrate often points to a lack of selectivity. The free secondary amine in the isoindoline ring can potentially undergo self-coupling or other side reactions.

Q2: Is amine protection necessary for the Buchwald-Hartwig amination?

A2: Yes, protecting the isoindoline amine is highly recommended. A Boc group is a suitable choice as it prevents the amine from participating in the coupling reaction.

Q3: What are the key parameters to optimize for a selective Buchwald-Hartwig amination?

A3: The choice of ligand and base are critical for a successful Buchwald-Hartwig amination.

Table 2: Key Parameters for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources for this transformation.[8]
Ligand RuPhos or XantphosThese ligands are known to promote efficient C-N bond formation.[9]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are typically required.[8]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-110 °CElevated temperatures are often necessary.
Experimental Protocol: Buchwald-Hartwig Amination of Boc-Protected 5-Bromoisoindoline-1-carboxylic Acid
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Boc-5-Bromoisoindoline-1-carboxylic acid (1.0 equiv.), the desired amine (1.1-1.5 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., RuPhos, 2-6 mol%), and base (e.g., NaOtBu, 1.5-2.0 equiv.) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Part 3: Amide Bond Formation

The carboxylic acid moiety of 5-Bromoisoindoline-1-carboxylic acid can be readily converted to an amide. However, the nucleophilicity of the amine coupling partner and potential steric hindrance can influence the choice of coupling reagent and conditions.

Frequently Asked Questions & Troubleshooting

Q1: My standard amide coupling conditions (e.g., EDC/HOBt) are giving low yields. Why?

A1: Low yields in amide coupling can be due to several factors:

  • Insufficient Activation: The carboxylic acid may not be sufficiently activated by milder coupling reagents.

  • Low Nucleophilicity of the Amine: The amine coupling partner may be weakly nucleophilic, requiring more forcing conditions.

  • Steric Hindrance: Steric bulk around the carboxylic acid or the amine can impede the reaction.

Troubleshooting Decision Tree:

G start Low Amide Coupling Yield check1 Use a Stronger Coupling Reagent (e.g., HATU, HBTU) start->check1 check2 Convert Carboxylic Acid to Acid Chloride check1->check2 Still low yield outcome1 Yield Improved check1->outcome1 Success check3 Increase Reaction Temperature/Time check2->check3 Still low yield check2->outcome1 Success check4 Screen Different Solvents (e.g., DMF, NMP) check3->check4 Still low yield check3->outcome1 Success check4->outcome1 Success outcome2 Consider Alternative Synthetic Route check4->outcome2 No improvement

Sources

Technical Support Center: A Guide to Resolving Aqueous Solubility Challenges with 5-Bromoisoindoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromoisoindoline-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 5-Bromoisoindoline-1-carboxylic acid that underpin its solubility behavior.

Q1: Why is 5-Bromoisoindoline-1-carboxylic acid poorly soluble in neutral aqueous solutions like water or PBS (pH 7.4)?

A1: The limited aqueous solubility of this compound at neutral pH stems from its molecular structure, which presents a dual "brick-dust" and "grease-ball" challenge.

  • Hydrophobic Core: The fused bicyclic isoindoline system is largely nonpolar and rigid. The bromine atom further increases the molecule's lipophilicity and molecular weight, enhancing its tendency to self-associate in a crystalline lattice ("brick-dust") rather than interact with water molecules.[1]

  • The Carboxylic Acid Group: The key to its solubility lies in the ionizable carboxylic acid (-COOH) group. In its protonated (uncharged) form, which predominates at acidic to neutral pH, the molecule as a whole is poorly water-soluble.[2][3] The nonpolar character of the core structure outweighs the polarity of the -COOH group.[3]

Q2: What is the single most critical factor I can manipulate to dissolve this compound in an aqueous buffer?

A2: pH is the most critical and effective parameter. As a carboxylic acid, the compound's solubility is highly dependent on the pH of the medium.[4][5][6] By raising the pH to a level above the compound's acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, vastly more soluble in water.[2][7]

Q3: Are there any specific safety precautions for handling 5-Bromoisoindoline-1-carboxylic acid?

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Part 2: Troubleshooting & Experimental Protocols

This section provides a logical workflow and step-by-step instructions to overcome common solubility issues.

Initial Troubleshooting Workflow

This decision tree illustrates the recommended approach when you first encounter solubility problems.

G start Start: Compound precipitates in neutral aqueous buffer ph_adjust Strategy 1: pH Adjustment (Primary Method) start->ph_adjust success Success: Compound Dissolved ph_adjust->success Is the solution clear? YES fail Issue Persists ph_adjust->fail Is the solution clear? NO cosolvent Strategy 2: Co-solvent Use (Secondary Method) advanced Strategy 3: Advanced Methods (Persistent Issues) cosolvent->advanced Is the solution clear? NO cosolvent->success Is the solution clear? YES fail->cosolvent

Caption: A decision-making workflow for solubilizing the compound.

Issue: My compound precipitates when added to a neutral aqueous buffer (e.g., PBS at pH 7.4).

This is the most common issue encountered. The following solutions are presented in order of recommendation.

Solution A: pH-Mediated Solubilization (Primary Recommended Method)

Causality: This method leverages the acidic nature of the molecule. By adding a base, we deprotonate the carboxylic acid, forming a highly soluble carboxylate salt in situ. This is the cleanest method for most biological applications as it avoids organic solvents.

Experimental Protocol: Preparing a 10 mM Stock Solution

  • Preparation:

    • Weigh out the required mass of 5-Bromoisoindoline-1-carboxylic acid (Molecular Weight: 256.09 g/mol ) for your desired volume and concentration.

    • Add a volume of high-purity water (e.g., Milli-Q) to make a slurry. Do not add the full final volume yet.

  • Basification:

    • While stirring, add a 1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.

    • Continue adding NaOH until the solid completely dissolves and the pH is stable at ≥8.5. A pH of 9.0 is a safe starting point. The solution should become clear.

    • Expert Insight: The reason for this is that at a pH well above the pKa, the equilibrium is strongly shifted towards the soluble carboxylate form.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add high-purity water to reach your final target volume.

  • Sterilization & Storage:

    • Sterile-filter the solution through a 0.22 µm filter if required for your application.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Validation/Checkpoints:

    • The final solution should be completely clear and free of particulates.

    • When diluting this alkaline stock into your final, larger volume of neutral buffer, add the stock slowly while vortexing or stirring the buffer to ensure rapid dispersion and prevent localized precipitation.

Solution B: Co-solvent-Mediated Solubilization

Causality: If pH adjustment is incompatible with your experiment, a water-miscible organic co-solvent can be used. The co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve.[9][10]

Experimental Protocol: Preparing a Stock Solution in DMSO

  • Preparation:

    • Weigh the required mass of 5-Bromoisoindoline-1-carboxylic acid.

    • Add 100% DMSO to dissolve the compound, creating a high-concentration stock (e.g., 50-100 mM). Gentle vortexing may be required.

  • Dilution into Aqueous Media:

    • Crucial Step: Add the DMSO stock solution dropwise into your final aqueous buffer while the buffer is being vigorously stirred or vortexed. This rapid mixing is essential to prevent the compound from "crashing out" or precipitating.

  • Final Concentration & Cautions:

    • Ensure the final concentration of the co-solvent in your assay is as low as possible (typically <1%, and often <0.1%) to avoid artifacts.[7] High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

  • Validation/Checkpoints:

    • Always run a vehicle control in your experiments (i.e., an identical assay containing the same final concentration of the co-solvent without the compound) to account for any effects of the solvent itself.

Co-SolventTypical Max. Final Concentration (in vitro)Notes
DMSO < 0.5%Most common; potent solvent. Can have biological effects.
Ethanol < 1.0%Less potent than DMSO but often better tolerated by cells.
Glycerol 1-5%A viscous co-solvent that can also act as a cryoprotectant.[11]

Table 1: Common co-solvents and their typical final concentrations in biological assays.

Part 3: Advanced Strategies & Considerations

If the primary methods are insufficient or unsuitable, consider these advanced strategies.

Q4: I need a higher concentration than achievable with pH or co-solvents, or I am preparing a formulation for in vivo studies. What are my options?

A4: For these demanding applications, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Surfactant-Based Formulations: Surfactants like Tween® 80 or Solutol® HS 15 can form micelles in aqueous solution. These micelles have a hydrophobic core that can encapsulate poorly soluble molecules, effectively solubilizing them in the bulk aqueous phase. This approach is common in preclinical formulation development.

  • Nanosuspensions: This physical modification strategy involves reducing the particle size of the compound down to the nanometer range.[7][12] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate and an increase in apparent solubility.[1][13] This is achieved through methods like wet-bead milling or high-pressure homogenization.[7]

  • Stable Salt Formation: Instead of transiently forming the salt in solution via pH adjustment, a stable, solid salt (e.g., 5-Bromoisoindoline-1-carboxylate, sodium salt) can be synthesized and isolated. This provides a solid starting material that is readily water-soluble, improving handling and dosing consistency.[13][14]

Illustrating the Core Principle: pH-Dependent Equilibrium

The following diagram visualizes the chemical equilibrium that is fundamental to solving the solubility issue.

Caption: The equilibrium shifts towards the soluble carboxylate form at high pH.

References

  • Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK. (2024, March 15).
  • MDPI. (2025, July 23).
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Drug Discovery Online. (2023, December 18).
  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • ResearchGate. Effect of system pH on partition coefficient (K) of carboxylic acids....
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
  • Semantic Scholar.
  • Benchchem.
  • PubChem. 5-Bromoisoindoline | C8H8BrN | CID 14795871.
  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.

Sources

Technical Support Center: Troubleshooting 5-Bromoisoindoline-1-carboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 5-Bromoisoindoline-1-carboxylic acid (CAS 1391009-80-5) [1].

Isoindoline-1-carboxylic acid derivatives are highly valuable unnatural amino acid building blocks used extensively in pharmaceutical synthesis[2]. However, their purification is notoriously challenging. Because these molecules are zwitterionic (containing both a secondary amine and a carboxylic acid), traditional organic solvent recrystallization often fails to reject structurally similar impurities. This guide provides field-proven, mechanistically grounded solutions to achieve >99% purity through thermodynamically controlled isoelectric crystallization.

Part 1: Quantitative Physicochemical Data

To design a self-validating crystallization protocol, you must first understand the thermodynamic boundaries of your molecule. The table below summarizes the critical physicochemical parameters that dictate the solubility and phase behavior of 5-Bromoisoindoline-1-carboxylic acid and its derivatives[3].

ParameterEstimated ValueImpact on Crystallization Strategy
pKa₁ (Carboxylic Acid) ~2.2Deprotonates above pH 2.5. The molecule becomes an extremely soluble sodium salt in alkaline conditions (pH > 10).
pKa₂ (Secondary Amine) ~8.8Protonates below pH 8.5. The molecule becomes a highly soluble hydrochloride salt in strongly acidic conditions (pH < 2).
Isoelectric Point (pI) ~5.5The pH at which the molecule has a net zero charge (zwitterion). This represents the point of absolute minimum aqueous solubility.
Aqueous Solubility (pH 5.5) < 1 mg/mLIdeal target condition for maximizing precipitation yield[3].
Solubility (DMSO) > 50 mg/mLExcellent for preparing analytical stock solutions, but poor as an anti-solvent due to high boiling point and viscosity[3].

Part 2: Frequently Asked Questions & Troubleshooting

Q1: How do I eliminate regioisomeric impurities (e.g., 4-bromo or 6-bromo isomers) from my final product?

The Mechanism: Regioisomers are typically generated during the upstream bromination of the isoindoline precursor or during Pd-catalyzed cyclization cascades[4]. Because 4-bromo and 6-bromo isomers have identical molecular weights and nearly identical polarities to the 5-bromo target, kinetic crystallization (rapid crashing out of solution) will irreversibly trap them within the crystal lattice. The Solution: You must shift from kinetic to thermodynamic control using Ostwald ripening. By holding the crystallization slurry at an elevated temperature (e.g., 45°C) for several hours at the isoelectric point, smaller, impure crystals continuously dissolve and redeposit onto larger, thermodynamically stable pure crystals. The slight differences in the inductive effects of the bromine atom at the 4-, 5-, or 6-position subtly alter their respective pKa values. Maintaining the exact pI of the 5-bromo isomer ensures the regioisomers remain marginally more soluble in the mother liquor.

Q2: My product is contaminated with unreacted isoindoline-1-carboxylic acid. How can I separate them?

The Mechanism: The unbrominated starting material lacks the electron-withdrawing bromine atom. Consequently, the electron density on its secondary amine is slightly higher, shifting its pKa₂ (and thus its overall isoelectric point) higher than that of 5-Bromoisoindoline-1-carboxylic acid. The Solution: Do not use neutral solvent recrystallization. Instead, utilize a pH-shift anti-solvent crystallization . Dissolve the crude mixture in a strong base (pH > 10). When you acidify the solution, stop precisely at pH 5.5. At this pH, the 5-bromo derivative is fully zwitterionic and precipitates, while the unbrominated precursor retains a slight positive charge, keeping it solvated in the aqueous phase.

Q3: I am seeing inorganic salt carryover (e.g., bromides or phosphates) in my crystal lattice. What is the fix?

The Mechanism: Inorganic salts (often remnants of upstream cross-coupling catalysts or neutralization steps) are highly water-soluble. However, if you add your acid titrant too rapidly during the pH shift, you create zones of extreme local supersaturation. This causes the 5-Br-ICA to crash out violently, physically entombing the dissolved aqueous salts within the agglomerated crystal defects. The Solution: Implement a self-validating titration loop. Add the acid titrant at a maximum rate of 0.1 pH units per minute under high-shear stirring. Furthermore, incorporate a 10% v/v Ethanol co-solvent prior to acidification; ethanol lowers the dielectric constant of the mixture, promoting a slower, more ordered nucleation event that excludes inorganic salts.

Part 3: Optimized Isoelectric Crystallization Protocol

This step-by-step methodology leverages the principles discussed above to isolate highly pure 5-Bromoisoindoline-1-carboxylic acid.

Step 1: Alkaline Dissolution Suspend 10.0 g of crude 5-Bromoisoindoline-1-carboxylic acid in 50 mL of deionized water. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 10.5. The solid will completely dissolve as it forms the sodium carboxylate salt.

Step 2: Polish Filtration Filter the dark alkaline solution through a 0.45 µm PTFE membrane. Causality: This step is critical to mechanically remove unreacted organic polymers, over-brominated neutral byproducts, and residual palladium catalyst particles that do not ionize in base.

Step 3: Co-Solvent Addition Transfer the filtrate to a jacketed reactor and add 5.0 mL of absolute ethanol (10% v/v). Heat the solution to 45°C.

Step 4: Controlled Nucleation (pH Shift) Equip the reactor with a calibrated pH probe. Using a syringe pump, add 1M HCl at a rate of 0.5 mL/min. Stop the addition precisely when the pH reaches 5.5. Self-Validation: If the solution turns cloudy before pH 7.0, pause the addition and increase the stirring rate to dissipate local acidic pockets.

Step 5: Ostwald Ripening Once pH 5.5 is achieved, hold the opaque slurry at 45°C for exactly 2 hours. Do not allow the temperature to fluctuate. This thermodynamic aging process forces the dissolution of kinetic fines and the rejection of regioisomers into the mother liquor.

Step 6: Isolation and Washing Cool the reactor to 5°C at a controlled ramp rate of -0.5°C/min. Vacuum filter the resulting crystalline bed. Wash the filter cake twice with 10 mL of ice-cold Water/Ethanol (90:10 v/v) to displace residual mother liquor without redissolving the product. Dry under vacuum at 40°C overnight.

Part 4: Process Visualization

G Crude Crude 5-Br-ICA (Contains Regioisomers & Salts) Dissolution Alkaline Dissolution (pH > 10, 1M NaOH) Crude->Dissolution Filter Polish Filtration (Removes Insoluble Organics) Dissolution->Filter Acidify Controlled Acidification (1M HCl, Target pH 5.5) Filter->Acidify Ripening Ostwald Ripening (45°C for 2 hours) Acidify->Ripening Isolation Pure 5-Br-ICA Crystals (Zwitterion Form) Ripening->Isolation Filtration Waste Mother Liquor (Salts & Soluble Impurities) Ripening->Waste Rejection

Workflow for the isoelectric crystallization of 5-Bromoisoindoline-1-carboxylic acid.

References

  • Hung, C.-T., et al. "Insight into Stereocontrol in the Asymmetric Intramolecular Allylation... Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters." ACS Publications, 2022. Available at: [Link]

  • ACS Publications. "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry, 2010. Available at:[Link]

Sources

Long-term storage and handling stability of 5-Bromoisoindoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variance in their assays when utilizing functionalized isoindolines. 5-Bromoisoindoline-1-carboxylic acid (CAS: 1391009-80-5) is a highly valuable heterocyclic building block, but it possesses inherent structural liabilities.

To ensure absolute reproducibility in your drug development workflows, you must treat this compound not just as a static reagent, but as a dynamic chemical system. This guide provides the mechanistic reasoning behind its instability, self-validating handling protocols, and troubleshooting steps to guarantee the integrity of your experiments.

Mechanistic Profile & Stability Overview

The instability of 5-Bromoisoindoline-1-carboxylic acid stems directly from its molecular architecture—a fully reduced isoindole ring containing a secondary amine and a carboxylic acid at the benzylic position (C1).

  • Decarboxylation: Because it is an α -amino acid derivative, the proximity of the nitrogen lone pair to the benzylic carboxyl group significantly lowers the activation energy for decarboxylation. Thermal or acidic stress readily forces the loss of CO2​ [1].

  • Aerobic Oxidation: The isoindoline core is notoriously sensitive to oxygen. Solvent-mediated or radical-initiated oxidation at the benzylic position rapidly converts the molecule into the corresponding isoindolinone (lactam) or the fully aromatic 10π-system isoindole[2][3].

(Note: Commercial suppliers often provide this compound as a hydrochloride (HCl) salt. Protonating the secondary amine is a deliberate design choice that reduces electron density at the nitrogen, thereby artificially raising the activation barrier against both aerobic oxidation and decarboxylation).

Degradation A 5-Bromoisoindoline- 1-carboxylic acid B 5-Bromoisoindoline (Decarboxylation: M-44) A->B Heat / Acid (-CO2) C 5-Bromoisoindolin-1-one (Oxidation) A->C O2 / Radicals D 5-Bromoisoindole (Dehydrogenation: M-2) B->D O2 / Light

Primary degradation pathways via decarboxylation and aerobic oxidation.

Troubleshooting & FAQs

Q1: My lyophilized powder has shifted from off-white to a distinct yellow/brown tint. Is it still usable? A1: No. Discoloration is a macroscopic hallmark of aerobic oxidation. Isoindolines readily undergo solvent-mediated or air-mediated oxidation to form isoindoles or isoindolinones, which are highly conjugated and exhibit strong chromophores[4]. Self-Validation: Discard discolored lots immediately; using them will introduce highly reactive, off-target electrophiles into your assay.

Q2: During LC-MS baseline checks, I observe a major impurity peak at M-44. What is causing this? A2: An M-44 peak indicates the loss of carbon dioxide ( CO2​ ), yielding 5-bromoisoindoline. This is a classic thermal decarboxylation event common in α -amino acids[1]. Troubleshooting: Ensure you are not exposing the compound to elevated temperatures (>40°C) during dissolution or solvent evaporation. Additionally, verify that your LC-MS injection port or column temperature is not artificially inducing this degradation during analysis.

Q3: Does the choice of reconstitution solvent affect stability? A3: Yes, drastically. Protic solvents with dissolved oxygen accelerate oxidative degradation. Furthermore, trace transition metals in low-quality solvents can catalyze radical-mediated oxidation of the isoindoline core[4]. You must use anhydrous, degassed DMSO or DMF.

Q4: Can I store reconstituted solutions at 4°C for ongoing experiments? A4: We strongly advise against this. In solution, the crystal lattice stabilization is lost, and the activation barrier for degradation drops. Solutions stored at 4°C in ambient air will degrade within 24-48 hours.

Quantitative Stability Profiles

Use the following data tables to benchmark your storage protocols and analytical quality control (QC) checks.

Table 1: Storage Conditions vs. Expected Shelf Life

Physical StateStorage ConditionAtmosphereExpected Shelf LifePrimary Degradation Risk
Solid (Powder)-20°CArgon / Desiccated> 2 YearsLow
Solid (Powder)25°C (Room Temp)Ambient Air< 3 MonthsModerate (Oxidation)
Solution (DMSO)-80°CArgon Purged6 MonthsLow
Solution (DMSO)4°CAmbient Air< 48 HoursHigh (Decarboxylation)

Table 2: Diagnostic LC-MS Monitoring Peaks (Positive Ion Mode)

SpeciesMass ChangeMechanismVisual Indicator
Parent CompoundM (Expected)N/AOff-white / Colorless
5-BromoisoindolineM - 44DecarboxylationNone (Remains Colorless)
5-BromoisoindoleM - 2DehydrogenationYellow/Brown tint

Validated Standard Operating Procedure (SOP): Handling & Reconstitution

To prevent degradation, your workflow must be a self-validating system . Do not blindly execute steps; verify the physical and chemical state of the compound at each transition.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water facilitates the hydrolysis of trace impurities and accelerates acid-catalyzed decarboxylation.

  • Validation Check: The exterior of the vial must be completely dry to the touch before the seal is broken.

Step 2: Solvent Degassing

  • Action: Sparge anhydrous, high-purity DMSO with Argon gas for 15 minutes.

  • Causality: Displacing dissolved oxygen eliminates the primary reactant responsible for the radical-mediated isoindoline-to-isoindolinone conversion.

Step 3: Reconstitution & Aliquoting

  • Action: Inject the degassed solvent into the vial. Vortex gently until dissolved. Do not sonicate with heat. Divide the stock solution into single-use amber microcentrifuge tubes.

  • Causality: Amber tubes prevent UV-catalyzed dehydrogenation. Single-use aliquots eliminate freeze-thaw cycles, which introduce fresh oxygen and mechanically stress the solute.

Step 4: Flash Freezing

  • Action: Blanket each tube with Argon, seal, and flash-freeze in liquid nitrogen before transferring to -80°C storage.

  • Validation Check (Analytical): Before integrating the new stock into downstream biological or chemical assays, run a rapid LC-MS on one sacrificial aliquot to confirm the absence of M-44 and M-2 peaks. Purity must be >95%.

Workflow N1 1. Receive Lyophilized Powder N2 2. Store at -20°C in Desiccator N1->N2 N3 3. Equilibrate to Room Temp (Visual Check: No Condensation) N2->N3 N4 4. Reconstitute in Degassed Solvent (Analytical Check: LC-MS Purity) N3->N4 N5 5. Aliquot into Amber Vials N4->N5 N6 6. Purge with Argon & Flash Freeze N5->N6 N7 7. Store Aliquots at -80°C N6->N7

Optimal handling and aliquoting workflow to preserve compound integrity.

References

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8m-dT7FaySAXixfrJlY0Kd-XGys1JMEtT8twZVxQ0-tQYoqx0F5DSqhHYRjyZ-8NefJMP3DcJj1FY2UM-3kb3P7VChO4KPzMua89-Mq7KPFETenYVlxqV8X1qC8R83rcQGU_Yhw==]
  • The chemistry of isoindole natural products. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8p1os6IULJhvbsy4kdAYfZH9xYVDRY7koqs67ARQRMxzV54IW88zJ35B9IY3XPMBxtG3GAyxHtV5OWgccLj10fvQ49qWmgcmk00KsNGcIFXxwexN4VZmDjGLsp8EqaU-PkpYMC5o8mcYetw==]
  • Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzcTU2STovcZXaq1NWNyj_lpGu-AGUn7PyjA-wW_5aLAMY_dUMv67ZEbejguoF_kGZNoaNUso4C0KNNcmGWmh0HADP6teMYyEo1KQusJn2Jc-sC0J-93Yu3tzlNl7Ji-hPxvLo26BhQHz]
  • Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsLQ2GwrHb6K8-eZqGS0vqvgaWMtown5KA0mzXYdCOZWWxy-BCMiVFzI1VNHS8k2SmQhVjJAUSe8wznqSMbFVlQAjckblcXhMHHEVcsauxP_mnshB3M6rUfaRRYPXGueQXSyVhdWwHaAoivA==]

Sources

Validation & Comparative

Comparative Reactivity Guide: 5-Bromoisoindoline-1-carboxylic Acid vs. Unsubstituted Isoindoline

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the right heterocyclic scaffold is a critical determinant of synthetic success. The isoindoline core is a privileged structure in medicinal chemistry, but its reactivity profile changes dramatically upon functionalization.

This guide provides an in-depth, objective comparison between the highly reactive unsubstituted isoindoline and the heavily functionalized 5-bromoisoindoline-1-carboxylic acid . By analyzing the causality behind their electronic and steric differences, this guide establishes self-validating experimental workflows for their application in complex synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

To master the synthetic application of these two molecules, one must understand how structural modifications dictate electron distribution and steric accessibility.

Unsubstituted Isoindoline: The Unhindered Nucleophile

Unsubstituted isoindoline is a bicyclic secondary amine characterized by a highly accessible nitrogen atom. Lacking electron-withdrawing groups on the saturated ring, the nitrogen retains a high electron density. This makes it an aggressive nucleophile, ideal for rapid N-alkylation, N-acylation, and serving as the amine donor in cross-coupling reactions1[1].

5-Bromoisoindoline-1-carboxylic Acid: The Trifunctional Electrophile

The addition of a carboxylic acid at the C1 position and a bromine atom at the C5 position fundamentally inverts the molecule's primary synthetic role:

  • Steric and Electronic Hindrance: The C1-carboxylic acid introduces significant steric bulk directly adjacent to the secondary amine. Electronically, the inductive electron-withdrawing effect of the carboxylate group lowers the pKa of the conjugate acid, substantially dampening the amine's nucleophilicity2[2].

  • Cross-Coupling Handle: The C5-bromo group transforms the scaffold into an electrophilic aryl halide partner for palladium-catalyzed reactions3[3].

  • Polymerization Risk: Because this molecule contains both an aryl bromide and a secondary amine, exposing it to palladium catalysis without prior protection will result in uncontrolled intermolecular self-condensation (oligomerization).

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences in reactivity, highlighting how functionalization dictates synthetic strategy.

Property / ReactivityUnsubstituted Isoindoline5-Bromoisoindoline-1-carboxylic acid
Amine Nucleophilicity High (Unhindered)Low (Sterically & Electronically Hindered)
Primary Synthetic Role Amine Donor (Nucleophile)Aryl Halide Acceptor (Electrophile)
Buchwald-Hartwig Role Couples with external aryl halidesCouples with external amines
Protection Requirements Rarely requiredMandatory (N-Boc, O-Me) prior to coupling
Chiral Centers None (Achiral)C1 Position (Chiral resolution often required)
Carboxylic Reactivity N/AAmide coupling (HATU/EDC), Esterification

Mechanistic Pathways & Functionalization

The divergence in reactivity necessitates entirely different synthetic planning. The diagram below maps the functional pathways available to both scaffolds.

ReactivityMap cluster_0 Unsubstituted Isoindoline cluster_1 5-Bromoisoindoline-1-carboxylic acid I_Amine Secondary Amine (High Nucleophilicity) I_Rxn1 Rapid N-Alkylation I_Amine->I_Rxn1 I_Rxn2 Amine Donor in Cross-Coupling I_Amine->I_Rxn2 B_Amine Hindered Amine (Requires Protection) B_Rxn1 Boc/Fmoc Protection B_Amine->B_Rxn1 B_Acid C1-Carboxylic Acid (Amide Coupling) B_Rxn2 Peptide Synthesis B_Acid->B_Rxn2 B_Bromo C5-Aryl Bromide (Electrophile) B_Rxn3 Aryl Acceptor in Buchwald-Hartwig B_Bromo->B_Rxn3

Reactivity map of unsubstituted isoindoline vs. 5-bromoisoindoline-1-carboxylic acid.

Experimental Methodologies: Self-Validating Workflows

To translate these theoretical differences into practical laboratory applications, the following protocols are designed as self-validating systems. The outcomes of these reactions inherently prove the mechanistic principles discussed above.

Protocol 1: Benchmarking Amine Nucleophilicity via N-Acylation

Objective: To empirically validate the steric and electronic hindrance of the C1-carboxylate group on amine reactivity. Causality: Unhindered amines react rapidly with acyl chlorides at low temperatures. Hindered amines require elevated temperatures or nucleophilic catalysts (like DMAP) to overcome the activation energy barrier.

  • Preparation: In two separate, flame-dried round-bottom flasks, dissolve 1.0 mmol of unsubstituted isoindoline (Flask A) and 1.0 mmol of 5-bromoisoindoline-1-carboxylic acid (Flask B) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 mmol of triethylamine (TEA) to both flasks and cool to 0 °C under argon.

  • Acylation: Dropwise, add 1.1 mmol of acetyl chloride to each flask.

  • Validation (Monitoring): Monitor both reactions via TLC.

    • Result: Flask A will show complete consumption of the starting material in < 30 minutes. Flask B will show minimal conversion, validating the profound steric shielding provided by the C1-carboxylic acid.

Protocol 2: Selective C5-Amination via Buchwald-Hartwig Cross-Coupling

Objective: To functionalize the C5 position of 5-bromoisoindoline-1-carboxylic acid with an external amine without triggering self-polymerization. Causality: By masking the internal nucleophiles (amine and acid), the palladium catalyst is forced to interact exclusively with the C5-bromide and the externally introduced amine4[4]. The use of BINAP (a bidentate ligand) prevents the formation of inactive palladium iodide/bromide dimers, accelerating the reductive elimination step1[1].

Step-by-Step Procedure:

  • Global Protection: React 5-bromoisoindoline-1-carboxylic acid with Boc-anhydride (Boc₂O) and NaOH in THF/H₂O to protect the amine. Subsequently, treat with methyl iodide (MeI) and K₂CO₃ in DMF to yield the N-Boc methyl ester intermediate 5[5].

  • Cross-Coupling: In a Schlenk tube, combine 1.0 equiv of the protected intermediate, 1.5 equiv of the external primary amine, 0.05 equiv Pd(OAc)₂, 0.08 equiv BINAP, and 2.0 equiv Cs₂CO₃ in anhydrous toluene. Degas the mixture and stir at 110 °C for 8-12 hours under argon3[3].

  • Global Deprotection: Purify the coupled product via silica gel chromatography. Treat with 20% TFA in DCM to remove the Boc group, followed by LiOH in THF/H₂O to hydrolyze the ester, yielding the final C5-aminated isoindoline-1-carboxylic acid.

Workflow Start 5-Bromoisoindoline-1-carboxylic acid Step1 Step 1: N-Boc Protection & Esterification (Masking Nucleophiles) Start->Step1 Blocks self-condensation Step2 Step 2: Buchwald-Hartwig Coupling (Pd(OAc)2, BINAP, External Amine) Step1->Step2 Activates C5-Br for Pd Step3 Step 3: Global Deprotection (TFA, then LiOH) Step2->Step3 Yields protected intermediate Product C5-Aminated Isoindoline-1-carboxylic acid Step3->Product Restores native handles

Step-by-step workflow for the selective C5-amination of 5-bromoisoindoline-1-carboxylic acid.

References

  • Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation.
  • Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • Insight into Stereocontrol in the Asymmetric Intramolecular Allylation... Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling.Alfa Chemistry.

Sources

A Researcher's Guide to the Comparative Toxicity of 5-Bromoisoindoline-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a range of therapeutic agents, most notably immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1] The introduction of a halogen, such as bromine, into this scaffold at the 5-position, combined with a carboxylic acid at the 1-position, creates the 5-Bromoisoindoline-1-carboxylic acid framework. This structure presents a versatile platform for developing new therapeutic candidates. However, the inclusion of a halogenated aromatic ring necessitates a thorough and early assessment of the compound's toxicological profile, as halogenated organic compounds can be associated with a range of adverse health effects, including the potential for genetic defects.[2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to objectively assess the comparative toxicity of novel derivatives of 5-Bromoisoindoline-1-carboxylic acid. We will delve into the critical experimental protocols, the rationale behind their selection, and the interpretation of data, ensuring a robust and self-validating approach to preclinical safety assessment.

Mechanistic Considerations: Bioactivity vs. Toxicity

The biological activity of many isoindoline derivatives is famously mediated through their interaction with the protein Cereblon (CRBN).[4][5] By binding to CRBN, these molecules act as a "molecular glue," altering the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their anti-myeloma and immunomodulatory effects.[4][5]

While this targeted protein degradation is therapeutically beneficial, the introduction of a brominated aromatic ring raises concerns about off-target toxicity. Halogenated aromatic hydrocarbons can exert toxic effects through various mechanisms, and their structure-activity relationships are complex.[8] Factors such as the position and number of halogen atoms can influence the molecule's lipophilicity and electronic properties, which in turn affect its interaction with biological receptors and potential for bioactivation into reactive metabolites.[9] Therefore, a multi-pronged approach to toxicity testing is essential.

A Validated Workflow for Comparative Toxicity Assessment

A systematic evaluation is crucial to de-risk novel chemical entities. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Data Analysis & SAR A Compound Synthesis (5-Bromoisoindoline-1-carboxylic acid derivatives) C Select Panel of Cancer & Normal Cell Lines A->C B Cytotoxicity Screening (MTT Assay) D In Vitro Micronucleus Assay B->D Prioritize hits for genotoxicity C->B E Apoptosis Induction (Caspase-Glo 3/7 Assay) D->E Assess mechanism of cell death F Determine IC50 & Genotoxic Potential E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Candidate Selection G->H

Caption: Experimental workflow for assessing comparative toxicity.

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the reproducibility of its methods. Here, we provide detailed, self-validating protocols for key toxicity assays.

Protocol 1: MTT Cytotoxicity Assay

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, yielding an IC50 (half-maximal inhibitory concentration) value.

  • Rationale: The MTT assay is a robust, colorimetric assay that measures mitochondrial reductase activity, which is an indicator of cell viability. It is a standard first-pass screen for cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) and a non-cancerous control line (e.g., HEK293)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (5-Bromoisoindoline-1-carboxylic acid derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine IC50 values by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.

Protocol 2: In Vitro Micronucleus Assay

This assay is a cornerstone of genotoxicity testing, identifying substances that cause chromosomal damage.[10]

  • Rationale: The formation of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes—is a hallmark of genotoxic events.[11] This assay is required by regulatory agencies for safety assessment.[12] We use the cytokinesis-block method to ensure only cells that have undergone division are scored.[13]

  • Materials:

    • Chinese Hamster Ovary (CHO-K1) cells[13]

    • Complete culture medium

    • Test compounds and controls (e.g., Mitomycin C - positive control)

    • Cytochalasin B solution

    • Hypotonic KCl solution

    • Fixative (Methanol:Acetic Acid, 3:1)

    • Staining solution (e.g., Giemsa or a fluorescent DNA dye like Hoechst)

    • Microscope slides and a high-resolution imaging system

  • Procedure:

    • Cell Culture: Culture CHO-K1 cells to approximately 50% confluency.

    • Compound Exposure: Treat cells with at least three concentrations of the test compound (determined from prior cytotoxicity data to achieve ~55% cytotoxicity at the highest dose), vehicle control, and a positive control for 3-6 hours.[12]

    • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. Incubate for a duration equivalent to 1.5-2 normal cell cycles.

    • Cell Harvesting: Harvest the cells by trypsinization.

    • Hypotonic Treatment: Treat the cell pellet with a warm hypotonic KCl solution to swell the cytoplasm.

    • Fixation: Fix the cells with a cold fixative solution. Repeat this step three times.

    • Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain.

    • Scoring: Score a minimum of 2,000 binucleated cells per concentration for the presence of micronuclei.[2]

    • Analysis: Analyze the frequency of micronucleated binucleated cells. A significant, dose-dependent increase compared to the vehicle control indicates a positive (genotoxic) result.

Protocol 3: Caspase-Glo® 3/7 Assay

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Rationale: Determining if cytotoxicity is mediated by programmed cell death (apoptosis) provides crucial mechanistic insight. This luminescent assay is highly sensitive and has a simple "add-mix-measure" protocol.[14][15]

  • Materials:

    • White-walled 96-well plates

    • Cells treated with test compounds as in the cytotoxicity assay

    • Caspase-Glo® 3/7 Reagent[14]

    • Luminometer

  • Procedure:

    • Assay Setup: Set up a 96-well plate with cells, vehicle controls, and treated cells as described for the MTT assay.

    • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]

    • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[17]

    • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

    • Data Acquisition: Measure the luminescence using a luminometer.

    • Analysis: A fold-increase in the luminescent signal in treated cells compared to control cells indicates the induction of apoptosis.

Comparative Toxicity Data: An Illustrative Example

To demonstrate how data from these assays can be synthesized for comparison, the table below presents hypothetical results for a series of 5-Bromoisoindoline-1-carboxylic acid derivatives.

Compound IDR-Group ModificationA549 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)¹Micronucleus AssayCaspase 3/7 Activation (Fold Increase)
Lead-01 -H15.218.545.12.97Negative4.5
Lead-02 -CH₃12.815.138.43.00Negative5.2
Lead-03 -OCH₃25.630.2>100>3.9Negative3.1
Lead-04 -Cl5.16.89.51.86Positive 2.1
Lead-05 -C(CH₃)₃45.352.1>100>2.2Negative2.5

¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (A549). A higher SI is desirable.

Structure-Activity Relationship (SAR) and Mechanistic Insights

  • Halogenation Impact: The addition of a second halogen (a chloro group in Lead-04 ) dramatically increased cytotoxicity against both cancer and normal cells (low SI) and, critically, induced a genotoxic effect. This is a significant red flag. The presence of halogen substituents can increase a molecule's reactivity with DNA, contributing to mutagenic potential.

  • Steric Bulk: Adding a bulky tert-butyl group (Lead-05 ) significantly reduced cytotoxicity, suggesting that a large group at this position may hinder the molecule's ability to bind to its biological target.

  • Electronic Effects: The electron-donating methoxy group (Lead-03 ) also reduced cytotoxicity but significantly improved the safety profile (high SI and >100 µM IC50 against normal cells). This suggests that modulating the electronic properties of the aromatic ring is a viable strategy for mitigating off-target toxicity.

  • Mechanism of Cell Death: For the non-genotoxic compounds, cytotoxicity appears to be driven by apoptosis, as indicated by the activation of caspase-3/7. Lead-02 , with a small methyl group, showed the most potent and selective apoptosis induction among the safe candidates.

The Role of Cereblon (CRBN) in Bioactivity

The interaction with CRBN is a key initiating event for the therapeutic activity of many isoindoline derivatives.

G cluster_0 CRL4 E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrates (e.g., Ikaros, Aiolos) CRBN->Neosubstrate recruits CUL4 CUL4 RBX1 RBX1 IMiD Isoindoline Derivative IMiD->CRBN binds Ub Ubiquitin Neosubstrate->Ub ubiquitination Proteasome Proteasome Ub->Proteasome targets for Degradation Degradation Proteasome->Degradation Apoptosis Myeloma Cell Apoptosis Degradation->Apoptosis leads to

Caption: IMiD-mediated degradation of neosubstrates via Cereblon.

This pathway highlights how isoindoline derivatives can co-opt the cell's own protein disposal machinery to eliminate key survival proteins in cancer cells.[4] The structural features of new derivatives must be optimized to maintain this on-target activity while minimizing the off-target toxicities we have assayed for.

Conclusion

The preclinical toxicological assessment of novel 5-Bromoisoindoline-1-carboxylic acid derivatives requires a systematic, multi-assay approach. By progressing from broad cytotoxicity screening to specific genotoxicity and mechanistic apoptosis assays, researchers can build a comprehensive safety profile. The illustrative data and SAR analysis presented here demonstrate that even subtle chemical modifications can profoundly impact a compound's toxicity and therapeutic window. Derivatives that are non-genotoxic, show a high selectivity index for cancer cells over normal cells, and induce apoptosis are promising candidates for further development. Conversely, derivatives that exhibit genotoxicity, such as the di-halogenated Lead-04 , should be deprioritized early in the discovery pipeline to conserve resources and avoid late-stage failures. This rigorous, evidence-based approach is fundamental to advancing safe and effective new medicines.

References

  • Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. PMC - NIH. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • High-throughput and high content micronucleus assay in CHO-K1 cells. PMC - NIH. [Link]

  • In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells. ResearchGate. [Link]

  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]

  • Immunomodulatory drugs and their therapeutic effect in hematological malignancies through cereblon. OAText. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. [Link]

  • Halogenated compounds. ChemSec. [Link]

  • Cereblon E3 ligase modulator. Wikipedia. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex. [Link]

  • Mechanism of action of toxic halogenated aromatics. PMC - NIH. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]

  • Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. PMC - NIH. [Link]

  • Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC - NIH. [Link]

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Chiral Resolution of Racemic 5-Bromoisoindoline-1-carboxylic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Racemic 5-bromoisoindoline-1-carboxylic acid is a highly valuable unnatural α -amino acid scaffold. Its rigid, [c]-fused bicyclic structure acts as a privileged proline isostere in medicinal chemistry, frequently utilized in the development of enzyme inhibitors and nuclear receptor modulators[1]. Furthermore, the 5-bromo substituent provides a versatile handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

However, obtaining enantiopure (R)- and (S)-enantiomers is a critical bottleneck. Because the molecule contains both a basic secondary amine and an acidic carboxyl group, it exists as a highly polar zwitterion. This zwitterionic nature complicates direct chromatographic separation and limits solubility in standard organic solvents.

This guide objectively compares three industry-standard methodologies for the chiral resolution of 5-bromoisoindoline-1-carboxylic acid, providing the mechanistic causality and step-by-step protocols necessary to execute them successfully.

Strategic Decision Workflow

Selecting the appropriate resolution method depends entirely on the project phase, scale, and time constraints.

Workflow Start Racemic 5-Bromoisoindoline- 1-carboxylic acid Decision Primary Project Constraint? Start->Decision SFC Chiral SFC • Fast turnaround • High purity • Best for Discovery Decision->SFC Speed & Direct Separation DKR Enzymatic DKR • 100% Theoretical Yield • Green chemistry • Best for Process Dev Decision->DKR Maximum Yield & Atom Economy Salt Classical Salt Resolution • Low material cost • Highly scalable • Best for Manufacturing Decision->Salt Multi-kg Scale & Low Budget

Decision matrix for selecting a chiral resolution strategy.

Method 1: Enzymatic Dynamic Kinetic Resolution (DKR)

Mechanistic Rationale

Traditional kinetic resolution is mathematically limited to a 50% yield because the unwanted enantiomer is discarded. Dynamic Kinetic Resolution (DKR) overcomes this by coupling the enzymatic resolution with the in situ racemization of the unreacted enantiomer[3].

For isoindoline-1-carboxylic acid derivatives, Pseudomonas cepacia lipase (PSL) demonstrates exceptional stereoselectivity in alkoxycarbonylation reactions[3]. Because lipases exhibit poor activity on polar zwitterions, the acid must first be protected as a methyl ester. At elevated temperatures (60 °C), the unreacted (R)-enantiomer spontaneously racemizes via a reversible ring-opening/imine-formation mechanism, while the (S)-enantiomer is continuously trapped as the N-carbamate derivative.

DKR_Pathway Racemate (±)-Ester Substrate R_enant (R)-Enantiomer (Unreactive) Racemate->R_enant S_enant (S)-Enantiomer (Reactive) Racemate->S_enant R_enant->S_enant Spontaneous Racemization (60°C) Product (S)-N-Carbamate >99% ee S_enant->Product PSL Lipase + Dibenzyl Carbonate

Enzymatic Dynamic Kinetic Resolution (DKR) pathway for isoindoline esters.
Experimental Protocol
  • Derivatization: Suspend racemic 5-bromoisoindoline-1-carboxylic acid (10 g) in anhydrous MeOH (100 mL). Dropwise add SOCl₂ (3.0 eq) at 0 °C. Reflux for 4 hours. Concentrate and neutralize with saturated NaHCO₃ to isolate the free base methyl ester.

  • Biocatalysis Setup: Dissolve the racemic ester (1.0 eq) and dibenzyl carbonate (1.5 eq) in dry toluene (0.1 M concentration).

  • DKR Reaction: Add immobilized Pseudomonas cepacia lipase (PSL-C, 50% w/w relative to substrate). Stir vigorously at 60 °C for 48 hours[3].

  • Workup: Filter the mixture through Celite to recover the immobilized enzyme. Concentrate the filtrate.

  • Hydrolysis: Treat the resulting (S)-N-Cbz-5-bromoisoindoline-1-carboxylic acid methyl ester with LiOH (3.0 eq) in THF/H₂O (1:1) at room temperature for 4 hours to yield the enantiopure acid.

Method 2: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Mechanistic Rationale

SFC utilizes supercritical CO₂ as the primary mobile phase, offering superior mass transfer kinetics and lower pressure drops compared to traditional HPLC. This allows for high flow rates and rapid isolation. Amylose-based stationary phases (e.g., Chiralpak AD-H) provide excellent chiral recognition for isoindoline derivatives through hydrogen bonding and π−π interactions[4].

To prevent severe peak tailing caused by the zwitterionic interaction with the stationary phase's free silanols, a basic modifier (Diethylamine, DEA) must be added to the co-solvent, or the carboxylic acid must be transiently masked as an ester[4].

Experimental Protocol
  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol to a concentration of 50 mg/mL. Sonicate to ensure complete dissolution.

  • Column Specifications: Chiralpak AD-H (21.2 mm × 250 mm, 5 µm particle size)[4].

  • Chromatographic Conditions:

    • Mobile Phase: 75% Supercritical CO₂ / 25% MeOH (containing 0.1% Diethylamine).

    • Flow Rate: 60 mL/min.

    • Back Pressure: 120 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection: Perform stacked injections (e.g., 1 mL per injection every 4 minutes). The (R)-enantiomer typically elutes first under these conditions.

  • Recovery: Pool the fractions and evaporate the solvent under reduced pressure at 40 °C to recover the enantiopure free acid (>99% ee).

Method 3: Classical Diastereomeric Salt Resolution

Mechanistic Rationale

The most traditional approach for multi-kilogram scale-up relies on thermodynamic phase separation. The racemic acid is reacted with a chiral amine to form a pair of diastereomeric salts. Because diastereomers possess different physical properties (specifically lattice energy and solubility), they can be separated via fractional crystallization. While cost-effective, the maximum theoretical yield is 50%, and extensive trial-and-error is required to find the optimal solvent/chiral amine pair.

Experimental Protocol
  • Salt Formation: Suspend racemic 5-bromoisoindoline-1-carboxylic acid (1.0 eq) in a mixture of Ethanol/Water (8:2 v/v) at 10 mL/g. Heat to 70 °C until dissolved.

  • Chiral Agent Addition: Slowly add (S)-(-)-1-phenylethylamine (0.75 eq). A clear solution should form initially.

  • Crystallization: Cool the mixture slowly to room temperature at a controlled rate of 5 °C/hour. Seed crystals of the desired diastereomeric salt can be added at 50 °C to induce selective precipitation and prevent oiling out.

  • Recrystallization: Filter the precipitated salt. Perform one additional recrystallization from pure Ethanol to upgrade the diastereomeric excess (de) to >98%.

  • Free Basing: Suspend the pure salt in water, acidify to pH 2 with 1M HCl to protonate the chiral amine into the aqueous layer, and extract the enantiopure 5-bromoisoindoline-1-carboxylic acid into ethyl acetate.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of each resolution strategy based on standard laboratory execution:

MetricEnzymatic DKRChiral SFCClassical Salt Resolution
Theoretical Yield 100%50% (per enantiomer)50% (per enantiomer)
Practical Yield 85 - 92%45 - 48%25 - 35%
Enantiomeric Excess (ee) > 99%> 99.5%95 - 98%
Time-to-Result 3 - 4 Days1 - 2 Days1 - 2 Weeks
Scalability High (g to kg)Moderate (mg to low-g)Very High (Multi-kg)
Relative Cost High (Enzyme/Reagents)High (Capital Equipment)Low (Bulk Solvents/Amines)
Derivatization Required? Yes (Methyl Ester)Optional (but recommended)No

References

  • Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. Organic Letters - ACS Publications.[Link]

  • Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Dihydroxyphenylisoindoline Amides as Orally Bioavailable Inhibitors of the Heat Shock Protein 90 (Hsp90) Molecular Chaperone. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromoisoindoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and environmentally responsible disposal of 5-Bromoisoindoline-1-carboxylic acid. As a specialized reagent in drug development and chemical synthesis, its unique structure—incorporating a halogenated aromatic ring and a carboxylic acid moiety—necessitates a stringent and informed disposal protocol. This guide is designed for laboratory professionals to ensure that all disposal activities adhere to the highest standards of safety, regulatory compliance, and scientific integrity.

Part 1: Core Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromoisoindoline-1-carboxylic acid is not always readily available, its chemical structure allows for a robust risk assessment based on analogous compounds and functional group chemistry.

The primary hazards are derived from two key structural features:

  • Halogenated Organic Compound: The presence of bromine classifies it as a halogenated organic. These substances require specific disposal pathways, as their improper incineration can lead to the formation of toxic dioxins and furans.[1][2] Therefore, it must never be mixed with non-halogenated waste.[3][4]

  • Carboxylic Acid: This functional group imparts acidic properties and potential corrosivity.

  • Aromatic Amine Derivative (Isoindoline): While the isoindoline ring is relatively stable, related aromatic compounds can possess skin and eye irritancy. An SDS for the closely related 5-bromoisoquinoline-1-carboxylic acid confirms it is an acute toxin, a skin irritant (H315), and a serious eye irritant (H319).[5]

Upon combustion, hazardous decomposition products are expected, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6][7]

Table 1: Summary of Safety and Handling Information

Parameter Guideline Rationale & References
Primary Hazard Class Halogenated Organic Waste The bromine atom dictates the primary disposal stream to ensure proper high-temperature incineration.[2][3]
Secondary Hazards Skin/Eye Irritant, Acute Toxicity Based on data from structurally similar compounds.[5][8] Assumed to be hazardous until proven otherwise.
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat Standard practice for handling all organic substances to prevent skin and eye contact.[1][3][9]
Engineering Controls Chemical Fume Hood Essential for handling the solid (powder) form to prevent inhalation of fine particulates and for all transfers.[1][3]
First Aid (Exposure) Eyes: Rinse cautiously with water for 15+ minutes.[8] Skin: Wash with plenty of soap and water.[8] Inhalation: Move to fresh air.[10] Standard first-aid response for chemical exposure. Seek medical attention if irritation persists.

| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | To prevent exothermic or violent reactions.[7][11] |

Part 2: Pre-Disposal Safety and Spill Management

Safe disposal begins with safe handling. Adherence to established laboratory safety protocols is non-negotiable and forms the foundation of a self-validating waste management system.

Personal Protective Equipment (PPE) and Engineering Controls

All operations involving 5-Bromoisoindoline-1-carboxylic acid, from weighing to transfer into a waste container, must be conducted within a certified chemical fume hood.[9] This engineering control is the primary defense against inhalation of aerosolized powder. The mandatory PPE specified in Table 1 must be worn at all times to prevent accidental exposure.[1]

Accidental Spill Protocol

In the event of a small, contained spill of the solid material:

  • Alert Colleagues: Inform others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and double-glove with nitrile gloves.

  • Contain and Collect: Gently sweep up the solid material using a dustpan and brush or absorbent pads, avoiding dust formation.[6][12] Place the collected material and any contaminated cleaning supplies into a designated, sealable container for disposal as halogenated organic waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Document the spill and cleanup procedure in accordance with your institution's Chemical Hygiene Plan (CHP).[13][14]

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[4]

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-Bromoisoindoline-1-carboxylic acid is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's hazardous waste program.[15] Do not, under any circumstances, dispose of this chemical in the regular trash or down the sanitary sewer.[3][15]

Step 1: Waste Characterization and Segregation

  • Action: Classify the waste as "Halogenated Organic Solid Waste."

  • Causality: This is the most critical step. The bromine content mandates its segregation into the halogenated waste stream.[1][2] Co-mingling with non-halogenated solvents can disrupt the waste processing and recycling streams and is a regulatory violation. Keep it separate from all other waste types, including aqueous acids, bases, and non-halogenated organics.[4][16]

Step 2: Containerization

  • Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12][15]

  • Causality: The container must be robust and non-reactive to prevent leaks or degradation. Plastic is often preferred over glass to minimize the risk of breakage.[15] The container must remain closed at all times except when waste is actively being added.[4]

Step 3: Labeling

  • Action: Affix a completed hazardous waste tag to the container before adding the first quantity of waste.[4][15] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "5-Bromoisoindoline-1-carboxylic acid"

    • An accurate estimate of the quantity

    • The accumulation start date (the date the first waste is added)

    • The name of the Principal Investigator and the laboratory location (building and room number)

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic")

  • Causality: Proper labeling is a strict requirement under OSHA's Hazard Communication Standard and EPA regulations.[14][15] It ensures safe handling by all personnel and proper management by waste disposal technicians.

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area should be under the direct control of the laboratory personnel.

  • Causality: The SAA provides a secure, secondary containment location away from incompatible materials.[9] Storing waste in designated areas prevents accidental mixing and ensures it is ready for scheduled pickup without cluttering active workspaces.

Step 5: Final Disposal

  • Action: Once the container is full or the accumulation time limit is approaching (as defined by your institutional EHS), arrange for pickup through your EHS office or a licensed hazardous waste contractor.

  • Causality: Final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18] This cradle-to-grave responsibility ensures the waste is managed in an environmentally sound manner.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromoisoindoline-1-carboxylic acid.

G cluster_prep Phase 1: Preparation & Identification cluster_action Phase 2: Segregation & Containerization cluster_final Phase 3: Storage & Disposal Start Waste Generated: 5-Bromoisoindoline-1-carboxylic acid Identify Step 1: Identify Hazards - Halogen (Br) Present - Carboxylic Acid Present - Potential Irritant/Toxin Start->Identify Characterize SelectStream Step 2: Select Waste Stream 'Halogenated Organic Waste' Identify->SelectStream Segregate Containerize Step 3: Containerize - Use compatible (HDPE) container - Keep lid securely closed SelectStream->Containerize Contain Label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Date & PI Info Containerize->Label Document Store Step 5: Store Securely In designated Satellite Accumulation Area (SAA) Label->Store Accumulate Dispose Step 6: Final Disposal Arrange pickup via Institutional EHS Store->Dispose Schedule End Disposal Complete Dispose->End Verify

Caption: Disposal workflow for 5-Bromoisoindoline-1-carboxylic acid.

Conclusion

The responsible disposal of 5-Bromoisoindoline-1-carboxylic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. The cornerstone of this process is the correct characterization of the compound as a halogenated organic waste . By following this primary directive and adhering to the step-by-step protocols for segregation, containerization, labeling, and storage, researchers can ensure full compliance with regulatory standards and contribute to a safe and sustainable scientific environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority.[19][20]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • Halogenated Solvents. Washington State University.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • SAFETY DATA SHEET: 5-Bromoisoquinoline. (2025, October 29). Tokyo Chemical Industry.
  • SAFETY DATA SHEET: 5-Bromoisoindolin-1-one. (2025, March 28). Tokyo Chemical Industry.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • SAFETY DATA SHEET: 5-Bromo-1-isoindolinone. (2024, March 6). Fisher Scientific.
  • 5-bromoisoquinoline-1-carboxylic acid — Chemical Substance Information. NextSDS.
  • 5-Bromoisoindoline-1-carboxylic acid. BLD Pharm.
  • SAFETY DATA SHEET: 5-Bromo-1-isoindolinone. (2025, December 25). Chem-Impex International Inc..
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Prudent Disposal of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • SAFETY DATA SHEET: 5-Bromoquinoline. (2024, May 12). Thermo Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • SAFETY DATA SHEET: 5-Bromo-1-indanone. (2025, December 19). Fisher Scientific.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services.

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Personal protective equipment for handling 5-Bromoisoindoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromoisoindoline-1-carboxylic Acid

As drug development accelerates, the use of specialized halogenated building blocks like 5-Bromoisoindoline-1-carboxylic acid (CAS 1391009-80-5) has become routine in synthetic workflows[1]. However, the structural features that make this compound synthetically valuable—its bromine substituent and carboxylic acid moiety—also dictate stringent personal protective equipment (PPE) and handling protocols. The bromine atom increases the molecule's lipophilicity, potentially enhancing skin penetration, while the carboxylic acid group acts as a localized irritant upon contact with mucous membranes or moisture[1].

This guide synthesizes authoritative laboratory safety standards[2] with field-proven operational insights to provide a robust, self-validating framework for handling this compound.

Hazard Assessment & Causality

Understanding the mechanistic "why" behind PPE selection ensures compliance and builds a culture of proactive safety.

  • Skin & Eye Irritation: The carboxylic acid group can rapidly lower the pH of localized moisture on the skin or in the eyes, leading to acute irritation or chemical burns.

  • Inhalation Risk: As a solid crystalline powder, 5-Bromoisoindoline-1-carboxylic acid poses a particulate inhalation hazard. Airborne dust can deposit in the respiratory tract, causing severe irritation and coughing.

  • Static Accumulation: Halogenated organic powders are highly prone to static charge accumulation during transfer, which can lead to sudden aerosolization and subsequent inhalation or ocular exposure.

Personal Protective Equipment (PPE) Specifications

To mitigate the physicochemical risks outlined above, the following PPE must be donned prior to any operational workflow.

Table 1: Minimum PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic Causality / Rationale
Eye Protection ANSI Z87.1-certified safety goggles (unvented or indirectly vented).Prevents fine carboxylic acid dust from bypassing the shield and dissolving in ocular fluid.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double gloving recommended.Nitrile provides superior chemical resistance to halogenated organics and weak acids compared to latex[2].
Body Protection Flame-resistant (FR) lab coat, fully buttoned to the neck.Minimizes exposed skin area, reducing the risk of lipophilic dermal absorption.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Filters out aerosolized solid particulates. Note: Primary handling must occur in a fume hood.

Operational & Handling Workflows

Every protocol must function as a self-validating system. Follow these step-by-step methodologies to ensure absolute containment and accuracy.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

  • Validation: A functional flow monitor or a visible tissue paper flutter test confirms active negative pressure, ensuring dust containment before the chemical container is opened[2].

Step 2: Preparation of Materials

  • Action: Equip the workspace with anti-static weighing boats and grounded spatulas.

  • Validation: Using anti-static tools prevents the powder from "jumping" or aerosolizing due to electrostatic repulsion, ensuring accurate mass transfer and minimizing inhalation risk.

Step 3: Weighing and Transfer

  • Action: Tare the anti-static boat. Slowly transfer the 5-Bromoisoindoline-1-carboxylic acid using a grounded spatula.

  • Validation: Seal the weighing boat or transfer vessel immediately after reaching the desired mass before removing it from the fume hood. This creates a closed system, eliminating exposure during transit to the reaction vessel.

Spill Response & Disposal Plans

In the event of a spill, rapid and methodical containment is critical to prevent environmental contamination and personnel exposure[3].

Solid Spill Protocol (Step-by-Step):

  • Isolate: Evacuate non-essential personnel from the immediate area and confine the hazard by closing doors[4].

  • Don Additional PPE: Ensure N95/P100 respirators are worn if the spill is outside the fume hood.

  • Dry Containment: Do NOT apply water. Adding water to a concentrated carboxylic acid powder can cause localized exothermic dissolution and rapidly spread the acidic hazard[3].

  • Sweep: Use a slightly dampened absorbent pad (dampened with an inert solvent like isopropanol, not water) to gently collect the powder without generating dust, or use a dedicated chemical dry-sweep brush[5].

  • Dispose: Place all collected material and contaminated PPE into heavy-duty poly bags or a sealable container. Label clearly as "Hazardous Waste"[3].

Table 2: Disposal Categorization

Waste StreamClassificationContainer Requirements
Unused/Spilled ChemicalHalogenated Organic SolidSealed, chemically resistant polyethylene container.
Contaminated PPESolid Hazardous WasteHeavy-duty poly bags, sealed and labeled.
Reaction SolventsHalogenated Solvent WasteVented safety cans, segregated from incompatible bases.

Process Visualization

The following logical workflow illustrates the critical path from pre-operation to safe disposal, highlighting the decision matrix during a spill event.

PPE_Workflow N1 1. Don PPE (Nitrile, Goggles, FR Lab Coat) N2 2. Environment Setup (Verify Fume Hood: 80-100 fpm) N1->N2 N3 3. Handling & Weighing (Use Anti-Static Tools) N2->N3 N4 4. Reaction / Transfer (Seal Vessels Before Moving) N3->N4 N5 5. Spill Event Occurs? N4->N5 N6 Dry Sweep & Contain (Do NOT Apply Water) N5->N6 Yes N7 6. Waste Disposal (Halogenated Solid Waste) N5->N7 No N6->N7

Operational workflow and spill response for 5-Bromoisoindoline-1-carboxylic acid handling.

References

  • Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) URL: [Link]

  • Title: Laboratories - Hazard Recognition and Solutions Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.